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  • Product: 1-Acetamidocyclopentane-1-carboxylic acid
  • CAS: 4854-46-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetamidocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Constrained Scaffold for Modern Drug Design In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a ba...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Constrained Scaffold for Modern Drug Design

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a balance of drug-like properties and synthetic accessibility is perpetual. 1-Acetamidocyclopentane-1-carboxylic acid, a derivative of the non-proteinogenic amino acid cycloleucine, represents a compelling scaffold. Its inherent conformational rigidity, imparted by the cyclopentyl ring, and the presence of key functional groups—a carboxylic acid and an N-acetyl group—make it an intriguing building block for the design of peptidomimetics, enzyme inhibitors, and other therapeutics. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug discovery and development, influencing everything from its synthesis and purification to its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Acetamidocyclopentane-1-carboxylic acid. In the absence of extensive experimental data in peer-reviewed literature, this document combines available information with established scientific principles and detailed experimental protocols to offer a robust resource for researchers.

Molecular Identity and Core Properties

1-Acetamidocyclopentane-1-carboxylic acid is structurally characterized by a cyclopentane ring substituted at the C1 position with both a carboxylic acid group and an acetamido group. This α,α-disubstituted amino acid derivative possesses a unique steric and electronic profile.

PropertyValueSource
IUPAC Name 1-Acetamidocyclopentane-1-carboxylic acid-
Synonyms 1-(Acetylamino)cyclopentanecarboxylic acid-
CAS Number 4854-46-0
Molecular Formula C₈H₁₃NO₃-
Molecular Weight 171.19 g/mol
Melting Point 195-197 °C

Key Physicochemical Parameters: A Deeper Dive

A molecule's behavior in both chemical and biological systems is governed by its physicochemical properties. For 1-Acetamidocyclopentane-1-carboxylic acid, a comprehensive experimental characterization is not yet widely published. Therefore, we present a combination of available data, predicted values, and the scientific rationale for these estimations.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing the compound's charge state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor interactions.

  • Predicted pKa: While no experimental pKa has been reported for 1-Acetamidocyclopentane-1-carboxylic acid, we can estimate its value based on related structures. The pKa of the parent amino acid, 1-aminocyclopentanecarboxylic acid (cycloleucine), for its carboxylic acid group is approximately 2.62. The N-acetylation removes the basic amino group, which has an electron-withdrawing inductive effect, thus making the carboxyl group of the parent amino acid more acidic than a simple alkyl carboxylic acid. In 1-Acetamidocyclopentane-1-carboxylic acid, the acetamido group is also electron-withdrawing, suggesting the pKa will be lower than that of cyclopentanecarboxylic acid (pKa ≈ 4.9). The pKa values for N-acetylated proteinogenic amino acids generally fall in the range of 3.5 to 4.0. Given the α,α-disubstitution on the cyclopentyl ring, a pKa in the range of 3.5 to 4.5 is a reasonable estimate for 1-Acetamidocyclopentane-1-carboxylic acid.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The most accurate method for determining the pKa of a carboxylic acid is through potentiometric titration. This technique involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-Acetamidocyclopentane-1-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. If solubility is limited, a co-solvent such as methanol or ethanol can be used, and the pKa in the aqueous phase can be determined by extrapolation.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Fill a calibrated burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.1 mL) to the analyte solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak, and the half-equivalence point is at half the volume of the titrant at the peak.

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Water C Add Titrant (NaOH) Incrementally A->C Analyte Solution B Calibrate pH Meter D Record pH after each addition C->D Measure D->C Repeat E Plot pH vs. Volume of Titrant D->E Data Points F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.

  • Predicted LogP: There is no experimental LogP value for 1-Acetamidocyclopentane-1-carboxylic acid. The parent amino acid, 1-aminocyclopentanecarboxylic acid, has a very low LogP (around -1.5 to -2.0), indicating its high hydrophilicity. The N-acetylation masks the charge of the amino group and introduces a more lipophilic acetyl moiety. This will significantly increase the LogP. For comparison, the LogP of cyclopentanecarboxylic acid is approximately 1.5. Considering the presence of the polar amide and carboxylic acid groups, a predicted LogP in the range of 0.5 to 1.5 is plausible for the neutral form of 1-Acetamidocyclopentane-1-carboxylic acid.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of LogP.[1]

Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of 1-Acetamidocyclopentane-1-carboxylic acid in either the aqueous or organic phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation.

  • Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the other phase.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifugation may be necessary to fully separate the phases if an emulsion forms.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Shake-flask method for LogP determination.
Solubility

Solubility in aqueous and organic media is a critical determinant of a compound's utility in various stages of drug development, from formulation to bioavailability.

  • Aqueous Solubility: The presence of a carboxylic acid and an amide group suggests that 1-Acetamidocyclopentane-1-carboxylic acid will have moderate aqueous solubility. The solubility will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. At physiological pH (~7.4), the compound will be predominantly in its anionic form, enhancing its solubility.

  • Organic Solubility: The compound is expected to have good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), and lower solubility in nonpolar solvents like hexane and toluene. Studies on similar N-acetyl amino acid amides have shown that solvents like formic acid and hexafluoroisopropanol (HFIP) can be particularly effective for solubilization.[2]

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A common approach to determine aqueous solubility involves a kinetic method for initial screening followed by a more rigorous thermodynamic equilibrium method.

Methodology (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of solid 1-Acetamidocyclopentane-1-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Synthesis and Purity Assessment

The reliable synthesis and characterization of 1-Acetamidocyclopentane-1-carboxylic acid are essential for its use in research and development.

Synthetic Pathway

A straightforward and common method for the synthesis of N-acetylated amino acids is the acetylation of the parent amino acid.

Reaction Scheme:

1-aminocyclopentanecarboxylic acid (cycloleucine) can be reacted with acetic anhydride in an aqueous basic solution (e.g., with sodium bicarbonate or sodium hydroxide) or in a mixture of acetic acid and acetic anhydride. The reaction is typically straightforward and high-yielding.

Synthesis Reactant1 1-Aminocyclopentane-1-carboxylic acid Reaction Aqueous Base or Acetic Acid Reactant1->Reaction Reactant2 + Acetic Anhydride Reactant2->Reaction Product 1-Acetamidocyclopentane-1-carboxylic acid Reaction->Product

A plausible synthetic route to the target compound.
Purity Analysis

The purity of the synthesized compound should be rigorously assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard technique for assessing the purity of the compound and quantifying any impurities.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and identifying any structural isomers or impurities.

Conclusion and Future Directions

1-Acetamidocyclopentane-1-carboxylic acid is a promising building block in medicinal chemistry, offering a conformationally constrained scaffold. While some of its fundamental physicochemical properties, such as its melting point, are known, a comprehensive experimental characterization of its pKa, LogP, and solubility is lacking in the public domain. This technical guide has provided a framework for understanding these properties through estimation based on chemical principles and has detailed the standard experimental protocols for their determination.

For researchers and drug development professionals, the experimental validation of the predicted properties outlined in this guide is a critical next step. Such data will be invaluable for the rational design of novel therapeutics incorporating this unique scaffold and for the development of robust synthetic and formulation strategies.

References

  • PubChem. Cycloleucine. [Link]

  • Babić, S., Horvat, A. J., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
  • Green, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 175, 244-251. [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of 1-Acetamidocyclopentane-1-carboxylic acid

Abstract While direct research on 1-Acetamidocyclopentane-1-carboxylic acid is nascent, its structural components—a cyclic amino acid core and an N-acetyl group—suggest a compelling therapeutic potential. This guide synt...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While direct research on 1-Acetamidocyclopentane-1-carboxylic acid is nascent, its structural components—a cyclic amino acid core and an N-acetyl group—suggest a compelling therapeutic potential. This guide synthesizes data from its parent compound, 1-aminocyclopentane-1-carboxylic acid (cycloleucine), and the well-understood effects of N-acetylation to build a robust hypothesis for its application in oncology, neuroscience, and metabolic disorders. We will explore the mechanistic rationale, propose experimental frameworks for validation, and provide detailed protocols for researchers entering this promising field.

Introduction: Deconstructing a Molecule of Interest

1-Acetamidocyclopentane-1-carboxylic acid is a derivative of the non-proteinogenic amino acid, 1-aminocyclopentane-1-carboxylic acid, also known as cycloleucine.[1] The core structure is a five-membered carbon ring that imparts significant conformational rigidity.[2] This structure is modified by an acetamido group at the alpha-carbon, a feature known to alter the pharmacokinetic and pharmacodynamic properties of parent molecules.[3]

The therapeutic potential of this molecule can be inferred from two key aspects:

  • The Cycloleucine Backbone: Cycloleucine is a well-characterized molecule that acts as a specific and reversible inhibitor of nucleic acid methylation.[1][4] It competitively inhibits methionine adenosyltransferase, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor.[5][6] This disruption of methylation processes has implications for cancer, where epigenetic modifications are rampant, and in neuroscience, where methylation plays a role in neurotransmission.[5][7]

  • The N-Acetyl Group: N-acetylation is a common post-translational modification that can significantly impact a molecule's function, stability, and localization.[8] In pharmaceuticals, N-acetylation can improve bioavailability and modulate therapeutic effects.[3][9] A prime example is N-acetylcysteine (NAC), a widely used mucolytic and antioxidant that is a derivative of the amino acid cysteine.[10][11]

This guide will therefore explore the potential therapeutic applications of 1-Acetamidocyclopentane-1-carboxylic acid by examining the known activities of its parent compound and the predictable influence of its N-acetyl modification.

Mechanistic Rationale and Potential Therapeutic Applications

Based on the known biological activities of cycloleucine and the effects of N-acetylation, we can hypothesize several therapeutic avenues for 1-Acetamidocyclopentane-1-carboxylic acid.

Oncology: A Focus on Epigenetic Modulation

Rationale: Cancer cells often exhibit aberrant DNA and RNA methylation patterns, which contribute to tumorigenesis by silencing tumor suppressor genes and activating oncogenes. Cycloleucine's ability to inhibit methylation by depleting SAM levels presents a clear anti-cancer strategy.[4][6] Studies have shown that cycloleucine can inhibit cancer cell proliferation and trigger cell cycle arrest.[6][7] The N-acetylation of cycloleucine could potentially enhance its cellular uptake and metabolic stability, leading to a more potent and sustained inhibition of methylation in cancer cells.

Potential Applications:

  • Solid Tumors: As a standalone therapy or in combination with other epigenetic drugs (e.g., DNA methyltransferase inhibitors, histone deacetylase inhibitors) to synergistically reverse aberrant methylation patterns.

  • Hematological Malignancies: In leukemias and lymphomas where epigenetic dysregulation is a key driver of the disease.

Neuroscience: Modulating Neurotransmission and Neuroprotection

Rationale: Cycloleucine is an antagonist of the NMDA receptor-associated glycine site, which could contribute to anxiolytic effects.[5] Furthermore, by modulating methylation, it can influence the expression of genes involved in neuronal function and plasticity. The N-acetyl group, as seen in N-acetylated amino acids like N-acetylaspartate (NAA), is abundant in the brain and is implicated in neuronal health. Therefore, 1-Acetamidocyclopentane-1-carboxylic acid could offer a dual mechanism of action: direct receptor modulation and broader epigenetic influence, potentially with improved brain penetration due to the N-acetyl group.

Potential Applications:

  • Anxiety Disorders: Leveraging the known anxiolytic effects of cycloleucine.[5]

  • Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease, where both excitotoxicity and epigenetic dysregulation are implicated, could be potential targets.[12]

Metabolic Disorders: Influencing Adipogenesis

Rationale: Recent research has shown that cycloleucine can increase adipocyte growth by inhibiting N6-methyladenosine (m6A) RNA methylation.[4] This suggests a role in regulating fat cell development and metabolism. The N-acetylation of amino acids can also influence metabolic pathways.[13] Therefore, 1-Acetamidocyclopentane-1-carboxylic acid could be a novel modulator of adipogenesis with potential applications in metabolic research.

Potential Applications:

  • Lipotrophies and other metabolic conditions: Where the modulation of fat cell development is desired.

Proposed Experimental Workflows

To validate the therapeutic potential of 1-Acetamidocyclopentane-1-carboxylic acid, a systematic experimental approach is necessary.

In Vitro Characterization
  • Enzyme Inhibition Assays: To confirm the inhibitory activity against methionine adenosyltransferase and compare its potency to cycloleucine.

  • Cell-Based Methylation Assays: To measure the global levels of DNA and RNA methylation in cancer cell lines treated with the compound.

  • Cancer Cell Viability and Proliferation Assays: To assess the cytostatic and cytotoxic effects on a panel of cancer cell lines.

  • Neuronal Cell Culture Models: To investigate the effects on neuronal viability, neurite outgrowth, and protection against excitotoxicity.

  • Adipocyte Differentiation Assays: To study the impact on the differentiation of pre-adipocytes into mature fat cells.

Preclinical In Vivo Studies
  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

  • Xenograft Cancer Models: To evaluate the anti-tumor efficacy in mice bearing human cancer cell lines.

  • Behavioral Models: To assess the anxiolytic and other neuropharmacological effects in rodent models.

  • Metabolic Studies: To investigate the effects on body composition and glucose metabolism in models of metabolic disease.

Visualization of Key Pathways and Workflows

Mechanism of Action: Inhibition of Methylation

Mechanism_of_Action cluster_0 Cellular Environment Methionine Methionine MAT Methionine Adenosyltransferase Methionine->MAT ATP ATP ATP->MAT SAM S-Adenosylmethionine (Methyl Donor) MAT->SAM Synthesis Methyltransferases Methyltransferases SAM->Methyltransferases Methylated_DNA_RNA Methylated DNA / RNA Methyltransferases->Methylated_DNA_RNA Methylation DNA_RNA DNA / RNA DNA_RNA->Methyltransferases Compound 1-Acetamidocyclopentane- 1-carboxylic acid Compound->MAT Inhibition

Caption: Inhibition of S-Adenosylmethionine (SAM) synthesis.

Experimental Workflow for In Vitro Cancer Studies

In_Vitro_Workflow Start Start Cancer_Cell_Lines Select Cancer Cell Lines Start->Cancer_Cell_Lines Compound_Treatment Treat with 1-Acetamidocyclopentane- 1-carboxylic acid Cancer_Cell_Lines->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay Methylation_Assay Global Methylation Assay (e.g., ELISA, LC-MS) Compound_Treatment->Methylation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Methylation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anti-cancer evaluation.

Data Summary

As there is no direct experimental data for 1-Acetamidocyclopentane-1-carboxylic acid, we present the key quantitative data for its parent compound, cycloleucine.

ParameterValueContextSource
Ki for NMDA receptor-associated glycine receptor 600 µMInhibition constant[5]
Inhibition of m6A RNA methylation Dose-dependent decreasePorcine adipocytes[4]
Effect on myoblast cell proliferation Dose-dependent depressionPoultry muscle cells[7]

Detailed Experimental Protocols

Protocol: Methionine Adenosyltransferase (MAT) Inhibition Assay

Objective: To determine the IC50 of 1-Acetamidocyclopentane-1-carboxylic acid for MAT.

Materials:

  • Recombinant human MAT enzyme

  • L-Methionine

  • ATP

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl)

  • 1-Acetamidocyclopentane-1-carboxylic acid

  • Cycloleucine (as a positive control)

  • Malachite green-based phosphate detection kit

Procedure:

  • Prepare a serial dilution of 1-Acetamidocyclopentane-1-carboxylic acid and cycloleucine in the assay buffer.

  • In a 96-well plate, add the MAT enzyme, L-methionine, and the test compounds.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green assay.

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Global DNA Methylation Assay

Objective: To quantify the effect of 1-Acetamidocyclopentane-1-carboxylic acid on global DNA methylation in a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • 1-Acetamidocyclopentane-1-carboxylic acid

  • DNA extraction kit

  • Global DNA Methylation ELISA kit

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-Acetamidocyclopentane-1-carboxylic acid for a specified duration (e.g., 72 hours).

  • Harvest the cells and extract genomic DNA using a DNA extraction kit.

  • Quantify the DNA concentration.

  • Perform the global DNA methylation ELISA according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of 5-methylcytosine (5-mC) relative to the total cytosine content.

  • Compare the methylation levels in treated cells to untreated controls.

Conclusion and Future Directions

1-Acetamidocyclopentane-1-carboxylic acid represents a promising, yet unexplored, chemical entity with significant therapeutic potential. The scientific rationale, built upon the known activities of its parent compound and the strategic addition of an N-acetyl group, strongly suggests its utility in oncology, neuroscience, and metabolic diseases. The experimental workflows and protocols provided in this guide offer a clear path for researchers to begin a systematic investigation of this molecule. Future research should focus on its synthesis, in vitro characterization, and subsequent preclinical evaluation to validate the hypotheses presented herein. The exploration of this compound could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Wikipedia. (2023, November 29). Cycloleucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2901, Cycloleucine. Retrieved from [Link]

  • Zhang, M., Zhang, S., Zhai, Y., Han, Y., Huang, R., An, X., & Li, Z. (2022). Transcriptome analysis of the inhibitory effect of cycloleucine on myogenesis. Frontiers in Cell and Developmental Biology, 10, 833838. Retrieved from [Link]

  • Caboche, M., & Hatzfeld, J. (1978). Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. Journal of Cellular Physiology, 97(3 Pt 1), 361–370. Retrieved from [Link]

  • Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. Retrieved from [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833. Retrieved from [Link]

  • Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
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  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
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  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Zhang, Y., et al. (2024). Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. ChemMedChem, e202400110. Retrieved from [Link]

  • Al-Salami, H., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 26(11), 3184. Retrieved from [Link]

  • Sabutskii, Y. E., et al. (2013). Synthesis of water-soluble N-Acetyl-L-cysteine conjugates of naphtazarin (5,8-Dihydroxy-1,4-naphthoquinone) derivatives. Russian Journal of Organic Chemistry, 49(8), 1157-1164. Retrieved from [Link]

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Exploratory

1-Acetamidocyclopentane-1-carboxylic acid CAS 4854-46-0 structural analogs

An In-depth Technical Guide to the Structural Analogs of 1-Acetamidocyclopentane-1-carboxylic acid Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scien...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analogs of 1-Acetamidocyclopentane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

**Executive Summary

This guide provides a comprehensive technical overview of the design, synthesis, and application of structural analogs based on the 1-Acetamidocyclopentane-1-carboxylic acid scaffold (CAS 4854-46-0). This molecule serves as a quintessential example of an α,α-disubstituted, conformationally constrained non-proteinogenic amino acid. The inherent structural rigidity of such scaffolds is a powerful tool in modern medicinal chemistry, offering a strategic advantage in the development of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. We will explore the fundamental principles of conformational constraint, detail synthetic strategies for analog diversification, and outline their application in creating sophisticated peptidomimetics and therapeutic leads. This document is intended to serve as a foundational resource for researchers aiming to leverage this versatile chemical space for drug discovery and development.

The Core Scaffold: 1-Acetamidocyclopentane-1-carboxylic acid

1-Acetamidocyclopentane-1-carboxylic acid is a synthetic α-amino acid derivative. Its defining feature is the substitution of both α-hydrogens of a glycine backbone with the carbons of a cyclopentane ring.[1] This α,α-disubstitution imparts significant steric hindrance around the α-carbon, which severely restricts the rotational freedom of the peptide backbone when this unit is incorporated into a larger molecule.[1] The N-acetyl group provides a simple amide functionality, while the carboxylic acid serves as a handle for further chemical modification or peptide bond formation.

Core Compound Properties:

  • CAS Number: 4854-46-0[2]

  • Molecular Formula: C8H13NO3[3]

  • Molecular Weight: 171.19 g/mol [4]

  • Classification: N-acyl, α,α-disubstituted, cyclic amino acid.

  • Key Feature: The cyclopentyl ring provides conformational constraint, a critical attribute for designing molecules with specific three-dimensional structures.[5][6]

The Scientific Rationale: Why Develop Structural Analogs?

In nature, the flexibility of linear peptides often leads to poor binding affinity for their targets and rapid degradation by proteases.[7][8] The primary goal of designing analogs of a constrained scaffold like 1-acetamidocyclopentane-1-carboxylic acid is to overcome these limitations. By strategically modifying the core structure, we can fine-tune the molecule's properties to achieve specific therapeutic objectives.

The Three Pillars of Analog Design:

  • Enforcing Bioactive Conformation: Constraining a peptide or small molecule into a specific 3D shape that mimics its receptor-bound state can dramatically increase binding affinity and potency.[8] The cyclic scaffold serves as a rigid foundation for this purpose.

  • Enhancing Metabolic Stability: The steric bulk of the α,α-disubstituted center protects the adjacent peptide bonds from cleavage by proteases, thereby increasing the in-vivo half-life of the drug candidate.[9]

  • Exploring Structure-Activity Relationships (SAR): Systematically creating analogs allows researchers to probe the chemical space around a lead compound. This process identifies which functional groups are essential for activity and which can be modified to improve properties like solubility, cell permeability, and selectivity.[10]

The diagram below illustrates the three primary points of diversification on the core scaffold that allow for a systematic exploration of SAR.

G cluster_core Core Scaffold: 1-Acetamidocyclopentane-1-carboxylic acid cluster_mods Core [Image of 1-Acetamidocyclopentane-1-carboxylic acid structure] p1 Core->p1 p2 Core->p2 p3 Core->p3 Mod1 Ring Modification Mod2 N-Acyl Group Diversification Mod3 Carboxylic Acid Derivatization p1->Mod1  Vary ring size (n)  Introduce substituents p2->Mod2  Change R' group  Explore bioisosteres p3->Mod3  Form esters, amides  Reduce to alcohol

Caption: Strategic modification points on the core scaffold.

Classes of Structural Analogs & Synthetic Strategies

Class I: Cycloalkane Ring Modification

The size and substitution of the cycloalkane ring directly influence the bond angles of the α-carbon and thus the overall peptide backbone geometry.

  • Rationale: Changing the ring from a cyclopentane to a cyclobutane or cyclohexane allows for fine-tuning of the conformational constraints.[11] For example, 1-aminocyclobutane-1-carboxylic acid derivatives have been successfully used to create potent and stable analogs of the immunomodulatory peptide tuftsin.[11]

  • General Synthesis: A common and robust method for synthesizing the core amino acid is the Strecker synthesis, starting from the corresponding cyclic ketone (e.g., cyclopentanone). This involves reaction with an amine source (ammonia) and cyanide, followed by hydrolysis of the resulting aminonitrile.

Protocol: Strecker Synthesis of 1-Aminocyclopentane-1-carboxylic acid

  • Step 1 (Iminonitrile Formation): Dissolve cyclopentanone in aqueous ammonia. Add sodium cyanide portion-wise while maintaining the temperature below 25°C. Stir for 12-24 hours at room temperature. The reaction forms 1-aminocyclopentanecarbonitrile.

  • Step 2 (Hydrolysis): Add concentrated hydrochloric acid to the reaction mixture and heat under reflux for 4-6 hours. This hydrolyzes the nitrile to a carboxylic acid.

  • Step 3 (Isolation): Cool the reaction mixture. The product, 1-aminocyclopentane-1-carboxylic acid hydrochloride, will often precipitate. It can be isolated by filtration and neutralized with a base like pyridine or an ion-exchange resin to yield the free amino acid.

Class II: N-Acyl Group Diversification

The N-acetyl group can be replaced with a wide variety of other acyl groups to modulate properties like lipophilicity, hydrogen bonding capacity, and target interactions. N-acyl amino acids are a known class of endogenous signaling molecules, suggesting that this modification can impart novel biological activities.[12][13]

  • Rationale: Replacing the acetyl group with a long-chain fatty acyl group can increase membrane association, while a benzoyl group could introduce aromatic interactions. This is a key site for SAR studies.[10]

  • General Synthesis: This is typically achieved by N-acylation of the parent amino acid (1-aminocyclopentane-1-carboxylic acid) using an appropriate acylating agent.

Protocol: N-Acylation via Schotten-Baumann Conditions

  • Step 1 (Dissolution): Suspend 1-aminocyclopentane-1-carboxylic acid in a biphasic system, such as 1,4-dioxane and an aqueous solution of sodium hydroxide (2M).

  • Step 2 (Acylation): Cool the mixture in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, lauroyl chloride) dropwise while vigorously stirring. The base neutralizes the HCl byproduct.

  • Step 3 (Workup): Allow the reaction to warm to room temperature and stir for 2-4 hours. Acidify the mixture with cold HCl (1M), which will precipitate the N-acylated product.

  • Step 4 (Purification): Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol/water.

Class III: Carboxylic Acid Derivatization

The carboxylic acid can be converted into esters, amides, or reduced to an alcohol.

  • Rationale: Esterification can produce prodrugs that improve cell permeability, with the ester being cleaved by intracellular esterases to release the active acid. Amidation can introduce new interaction points or be used to conjugate the scaffold to other molecules.

  • General Synthesis: Fischer esterification is a classic method for producing esters, while standard peptide coupling reagents are used for amide formation.[14]

Protocol: Fischer Esterification

  • Step 1 (Reaction Setup): Suspend the N-acetylated acid in the desired alcohol (e.g., methanol, ethanol), which acts as both solvent and reagent.

  • Step 2 (Catalysis): Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (which will generate HCl in situ).

  • Step 3 (Reaction): Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Step 4 (Isolation): Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid. Dry the organic layer, filter, and evaporate to yield the crude ester, which can be purified by column chromatography.

Experimental Workflow: From Analog Synthesis to Biological Evaluation

A systematic approach is critical for efficiently advancing a research program based on this scaffold. The workflow must be a self-validating system, where each step informs the next.

Caption: A typical workflow for analog development and evaluation.

Applications in Drug Discovery & Peptidomimetics

The true value of these analogs lies in their use as building blocks for constructing larger, more complex molecules with tailored biological functions.

  • Peptidomimetics: By replacing a natural amino acid in a bioactive peptide with a constrained analog, it is possible to lock the peptide into its active conformation.[5][9] This can lead to dramatic increases in receptor binding affinity and selectivity.

  • Enzyme Inhibitors: The rigid scaffold can be used to precisely position functional groups to interact with the active site of an enzyme, leading to potent and selective inhibition.

  • Protein-Protein Interaction (PPI) Modulators: Many PPIs occur over large, flat surfaces, making them difficult to target with traditional small molecules. Constrained peptides and foldamers built from these analogs can mimic secondary structures like α-helices or β-turns that are crucial for these interactions.[7][9]

Case Study Example: The incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives into the peptide tuftsin demonstrated significantly enhanced stability against enzymatic degradation while maintaining or even increasing its biological activity in stimulating cytokine release.[11] This highlights the power of using cyclic constrained amino acids to improve the drug-like properties of therapeutic peptides.

Data Summary Table

Class of AnalogStructural ModificationRationale / Predicted ImpactKey Synthetic Method
Class I Vary cycloalkane ring size (C4, C6, etc.)Fine-tune backbone dihedral angles (Φ/Ψ); alter conformational preference.Strecker or Bucherer-Bergs Synthesis
Class II Replace N-acetyl with various R-CO groupsModulate lipophilicity, H-bonding, and target-specific interactions; introduce new pharmacophores.Schotten-Baumann Acylation
Class III Convert -COOH to -COOR or -CONR2Create prodrugs (esters); add conjugation handles or new interaction sites (amides).Fischer Esterification; Peptide Coupling

Future Perspectives

The 1-acetamidocyclopentane-1-carboxylic acid scaffold and its analogs represent a rich, yet underexplored, area of chemical space. Future work will likely focus on creating more complex, multi-functionalized ring systems and developing stereoselective synthetic routes to access chiral analogs. As our understanding of complex biological targets like PPIs deepens, the demand for sophisticated molecular tools like these conformationally constrained building blocks will only continue to grow, solidifying their role in the future of rational drug design.

References

  • MDPI. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Available from: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available from: [Link]

  • Jo, H., Meinhardt, S., Wu, Y., Kulkarni, S., & Gellman, S. H. (2014). Constrained Peptides as Miniature Protein Structures. Journal of the American Chemical Society. Available from: [Link]

  • Cabezas, E., & Satterthwait, A. C. (1999). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Journal of the American Chemical Society. Available from: [Link]

  • Overman, L. E., & Shin, Y. (2013). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. Israel Journal of Chemistry. Available from: [Link]

  • Tradeindia. (n.d.). 1-acetamidocyclopentane-1-carboxylic Acid - Cas No 4854-46-0, Molecular Formula C8h13no3, Molecular Weight 171.2, Purity 95% at Best Price in Mumbai | National Analytical Corporation - Chemical Division. Available from: [Link]

  • Li, Z., Wang, X., & Zhou, J. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14(3), 776-779. Available from: [Link]

  • Drug Discovery World. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Available from: [Link]

  • PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. Available from: [Link]

  • The Royal Society of Chemistry. (1998). Generation of unnatural α,α-disubstituted amino acid derivatives from cyclic sulfamidates. Journal of the Chemical Society, Perkin Transactions 1, (15), 2445-2454. Available from: [Link]

  • American Chemical Society. (1994). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 116(26), 11737-11751. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Aminocyclopentane-1-carboxylic Acid in Biochemical Research. Available from: [Link]

  • MDPI. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available from: [Link]

  • Gilon, C., Halle, D., Chorev, M., Sela, M., & Arnon, R. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Collection of Czechoslovak Chemical Communications, 56(B2), 147-159. Available from: [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available from: [Link]

  • Burstein, S. (2018). N-Acyl amino acids and their impact on biological processes. Prostaglandins & Other Lipid Mediators, 139, 14-17. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. PubChem Compound Summary for CID 67238652. Available from: [Link]

  • MDPI. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. Available from: [Link]

  • ResearchGate. (2022). (PDF) The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available from: [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Bertini, S., Gremigni, V., & Sestini, S. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. Available from: [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Available from: [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available from: [Link]

Sources

Foundational

An Exploratory Whitepaper on the Potential Biological Activities of 1-Acetamidocyclopentane-1-carboxylic Acid Derivatives

Executive Summary The relentless pursuit of novel therapeutic agents has led researchers down many synthetic avenues. One such path, though less traveled, involves the derivatives of 1-Acetamidocyclopentane-1-carboxylic...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents has led researchers down many synthetic avenues. One such path, though less traveled, involves the derivatives of 1-Acetamidocyclopentane-1-carboxylic acid. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the untapped potential of this chemical scaffold. While direct research on the biological activities of these specific derivatives is nascent, a comprehensive analysis of structurally related compounds provides a fertile ground for hypothesis-driven research. By examining the known bioactivities of cyclopentane-containing molecules and N-acetylated amino acids, we can logically extrapolate potential therapeutic applications and chart a course for future investigation. This document will delve into the core molecular structure, propose potential derivatization strategies, and outline experimental workflows to unlock the therapeutic promise of 1-Acetamidocyclopentane-1-carboxylic acid derivatives.

Introduction: The Allure of the Cyclopentane Scaffold

The cyclopentane ring is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity and its presence in a wide array of biologically active natural products and synthetic drugs.[1][2] Its unique three-dimensional structure allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] When combined with a carboxylic acid moiety, the resulting cyclopentane carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][4]

The subject of this guide, 1-Acetamidocyclopentane-1-carboxylic acid, introduces an N-acetylated amino acid functionality at a quaternary center on the cyclopentane ring. This feature is significant for several reasons:

  • Increased Lipophilicity: The acetyl group can enhance membrane permeability, a crucial factor for drug absorption and distribution.

  • Metabolic Stability: The N-acetylation can protect the amino group from rapid metabolic degradation.

  • Hydrogen Bonding Capabilities: The amide functionality provides an additional site for hydrogen bond interactions with target proteins.[5]

Given the limited direct literature on the biological activity of 1-Acetamidocyclopentane-1-carboxylic acid derivatives, this guide will adopt an exploratory approach. By dissecting the known activities of structurally analogous compounds, we will construct a scientifically grounded framework for future research and development.

Extrapolating Biological Potential: A Tale of Two Moieties

The biological potential of 1-Acetamidocyclopentane-1-carboxylic acid derivatives can be logically inferred by examining the activities associated with its two key structural components: the cyclopentane carboxylic acid core and the N-acetylated amino acid side chain.

Insights from Cyclopentane Carboxylic Acid Derivatives

Derivatives of cyclopentane carboxylic acid have emerged as promising candidates in various therapeutic areas.

  • Anti-inflammatory and Anticancer Activity: Cyclopentenone prostaglandins (cyPGs), a class of cyclopentane derivatives, are known to exert potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB.[3] Furthermore, certain cyclopentenediones have demonstrated significant cytostatic and anti-inflammatory properties.[4]

  • Neurological Applications: The structural similarity of aminocyclopentane carboxylic acids to neurotransmitters has led to their investigation in neurological disorders.[2] For instance, 1-aminocyclopropanecarboxylic acid (a related cyclic amino acid) has shown procognitive effects.[6] It has also been found to prevent opioid tolerance, suggesting a role in pain management.[7]

  • Antiviral and Antimicrobial Potential: The cyclopentane ring serves as a core scaffold in some antiviral and antibacterial agents.[8] For example, cyclopentane-based muraymycin analogs have been synthesized and evaluated for their ability to target MraY, a key enzyme in bacterial cell wall biosynthesis.[8]

The Influence of the N-Acetamido Group

The N-acetyl group is not merely a passive structural element. N-acetylcysteine (NAC), a well-known N-acetylated amino acid, provides a compelling case for the potential bioactivity conferred by this moiety. NAC is a versatile compound with a range of pharmacological applications, acting as a precursor to the antioxidant glutathione and exhibiting anti-inflammatory properties.[9] The presence of the N-acetamido group in our core molecule could therefore contribute to antioxidant and anti-inflammatory activities.

Proposed Derivatization Strategies and Structure-Activity Relationships (SAR)

The exploration of 1-Acetamidocyclopentane-1-carboxylic acid derivatives necessitates a systematic approach to chemical synthesis and derivatization. The goal is to generate a library of compounds with diverse physicochemical properties to probe a range of biological targets.

Synthetic Pathways

The synthesis of the core molecule, 1-Acetamidocyclopentane-1-carboxylic acid, can be envisioned through established organic chemistry reactions. A plausible synthetic route is outlined below.

G cluster_0 Proposed Synthesis of Core Molecule start Cyclopentanone strecker Strecker Synthesis (KCN, NH4Cl) start->strecker amino_nitrile 1-Amino-1-cyanocyclopentane strecker->amino_nitrile hydrolysis Acid Hydrolysis amino_nitrile->hydrolysis amino_acid 1-Aminocyclopentane-1-carboxylic acid hydrolysis->amino_acid acetylation Acetylation (Acetic Anhydride) amino_acid->acetylation end 1-Acetamidocyclopentane-1-carboxylic acid acetylation->end

Caption: Proposed synthetic route to 1-Acetamidocyclopentane-1-carboxylic acid.

Derivatization Points and SAR Hypotheses

Systematic modification of the core structure is crucial for establishing structure-activity relationships. Key points for derivatization include the carboxylic acid group and the cyclopentane ring.

Modification Site Proposed Derivatives Hypothesized Biological Impact
Carboxylic Acid Esters, AmidesEnhanced cell permeability, prodrug potential.[5]
Cyclopentane Ring Introduction of various substituents (e.g., alkyl, aryl, hydroxyl groups)Modulation of lipophilicity and steric interactions with target binding sites.
Acetamido Group Variation of the acyl chain (e.g., propionyl, benzoyl)Altered hydrogen bonding capacity and steric bulk.

Experimental Workflows for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activities of newly synthesized derivatives.

Initial In Vitro Screening

G cluster_1 In Vitro Screening Cascade start Compound Library cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB reporter assay, cytokine profiling) cytotoxicity->anti_inflammatory antimicrobial Antimicrobial Assays (MIC/MBC determination) cytotoxicity->antimicrobial cns CNS Target Binding Assays (e.g., receptor binding assays) cytotoxicity->cns hits Hit Identification anti_inflammatory->hits antimicrobial->hits cns->hits

Caption: Proposed in vitro screening workflow for novel derivatives.

Protocol: NF-κB Reporter Assay

This protocol provides a method to assess the anti-inflammatory potential of the derivatives by measuring the inhibition of the NF-κB signaling pathway.

Objective: To determine the effect of 1-Acetamidocyclopentane-1-carboxylic acid derivatives on NF-κB activation in a cell-based reporter assay.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Tumor Necrosis Factor-alpha (TNF-α).

  • Test compounds (1-Acetamidocyclopentane-1-carboxylic acid derivatives).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NF-κB inhibitor).

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a control and calculate the IC50 values for each compound.

Future Directions and Conclusion

The exploration of 1-Acetamidocyclopentane-1-carboxylic acid derivatives represents a promising, albeit underexplored, frontier in drug discovery. The structural rationale presented in this whitepaper, based on the known biological activities of related molecular scaffolds, provides a strong foundation for initiating research programs in this area. The proposed synthetic strategies and screening workflows offer a clear path forward for identifying and optimizing lead compounds.

Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a battery of in vitro and in vivo assays. The insights gained from these studies will be instrumental in elucidating the therapeutic potential of this novel class of compounds and paving the way for the development of new medicines to address unmet medical needs.

References

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health. Available from: [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. Available from: [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available from: [Link]

  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. MDPI. Available from: [Link]

  • Biochemical studies on 1-aminocyclopentane carboxylic acid. PubMed. Available from: [Link]

  • Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. PubMed. Available from: [Link]

  • 1-aminocyclopropanecarboxylic acid (ACPC) produces procognitive but not antipsychotic-like effects in rats. PubMed. Available from: [Link]

  • 1-Aminocyclopropane carboxylic acid (ACPC) prevents mu and delta opioid tolerance. PubMed. Available from: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed. Available from: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to Early-Stage Research on 1-Acetamidocyclopentane-1-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive, early-stage research program for the synthesis, characterization, and biological ev...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, early-stage research program for the synthesis, characterization, and biological evaluation of 1-Acetamidocyclopentane-1-carboxylic acid. This novel compound is a derivative of the non-proteinogenic amino acid 1-aminocyclopentane-1-carboxylic acid (cycloleucine), a molecule with known interactions with critical biological targets, including amino acid transport systems and N-methyl-D-aspartate (NMDA) receptors. This guide provides a robust scientific framework, detailing experimental protocols and the underlying rationale for investigating the therapeutic potential of this N-acetylated derivative. We will explore how this modification may modulate physicochemical properties to enhance drug-like characteristics, such as cell permeability and metabolic stability.

Introduction and Scientific Rationale

The carboxylic acid functional group is a cornerstone in drug design, present in over a quarter of all commercialized pharmaceuticals. However, its inherent polarity can limit passive diffusion across biological membranes, hindering oral bioavailability and central nervous system (CNS) penetration. N-acetylation is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a parent molecule. This modification can increase lipophilicity, which may, in turn, enhance cell permeability.[1][2] Furthermore, N-acetylation can protect the primary amine from rapid metabolism, potentially prolonging the compound's half-life in vivo.

The parent compound, 1-aminocyclopentane-1-carboxylic acid (cycloleucine), has been investigated for various biomedical applications, including as a tumor-imaging agent, and has shown activity as a modulator of the glycine site on the NMDA receptor.[3] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a significant target for therapeutic intervention in a range of neurological disorders.[4]

This guide, therefore, proposes the synthesis and evaluation of 1-Acetamidocyclopentane-1-carboxylic acid, hypothesizing that the N-acetylation of cycloleucine will yield a novel chemical entity with enhanced drug-like properties and potentially altered or improved biological activity at the NMDA receptor or other relevant targets.

Synthesis and Characterization

The synthesis of 1-Acetamidocyclopentane-1-carboxylic acid will be approached via a straightforward N-acetylation of the commercially available 1-aminocyclopentane-1-carboxylic acid.

Synthetic Protocol: N-acetylation of 1-aminocyclopentane-1-carboxylic acid

This protocol is adapted from established methods for the N-acetylation of α-amino acids.[5][6]

Materials:

  • 1-aminocyclopentane-1-carboxylic acid

  • Acetic anhydride

  • Deionized water

  • Dowex 50W-X8 resin (or similar strong cation exchange resin)

  • Ammonium hydroxide solution

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 1-aminocyclopentane-1-carboxylic acid in deionized water.

  • Cool the solution in an ice bath and slowly add a molar excess of acetic anhydride with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pass the reaction mixture through a column of Dowex 50W-X8 resin to remove unreacted starting material.

  • Elute the product with a dilute ammonium hydroxide solution.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-Acetamidocyclopentane-1-carboxylic acid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 1-aminocyclopentane- 1-carboxylic acid Reaction N-acetylation (0°C to RT) Start->Reaction Reacts with Reagents Acetic Anhydride in Water Reagents->Reaction Purification Cation Exchange Chromatography Reaction->Purification Purified by Isolation Evaporation & Recrystallization Purification->Isolation Isolated by Product 1-Acetamidocyclopentane- 1-carboxylic acid Isolation->Product

Caption: Workflow for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid.

Physicochemical and Spectroscopic Characterization

The synthesized product will be thoroughly characterized to confirm its identity and purity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
AppearanceWhite crystalline solid
SolubilityExpected to have increased solubility in organic solvents compared to the parent amino acid.
LogPPredicted to be higher than cycloleucine, indicating increased lipophilicity.

Spectroscopic Analysis:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopentane ring protons, a singlet for the acetyl methyl group, and a signal for the amide proton. The cyclopentane protons will likely appear as complex multiplets.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the quaternary carbon of the cyclopentane ring, and the carbons of the cyclopentane ring and the acetyl methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be critical for confirming the presence of key functional groups. Expected characteristic absorptions include a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and strong C=O stretches for both the carboxylic acid and the amide.[8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to confirm the molecular weight and elemental composition of the synthesized compound.[11]

In Vitro Biological Evaluation

The biological evaluation of 1-Acetamidocyclopentane-1-carboxylic acid will focus on two primary areas of interest derived from the known activity of its parent compound: modulation of the NMDA receptor and potential anticancer activity.

NMDA Receptor Binding Assay

Rationale: Cycloleucine has been shown to interact with the glycine binding site of the NMDA receptor. N-acetylation may alter the binding affinity and functional activity at this site.

Experimental Protocol: Radioligand Binding Assay

This protocol is based on established methods for assessing ligand binding to the NMDA receptor.[12]

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the glycine binding site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of 1-Acetamidocyclopentane-1-carboxylic acid.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value of 1-Acetamidocyclopentane-1-carboxylic acid, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Diagram of the NMDA Receptor Binding Assay Workflow:

NMDAR_Binding_Assay Membranes Rat Brain Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]Glycine Radioligand->Incubation Test_Compound 1-Acetamidocyclopentane- 1-carboxylic acid Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Separation Counting Scintillation Counting Filtration->Counting Quantification Analysis IC₅₀ Determination Counting->Analysis

Caption: Workflow for the NMDA receptor radioligand binding assay.

In Vitro Cancer Cell Proliferation Assay

Rationale: Given the historical interest in cycloleucine as a tumor-imaging agent, its N-acetylated derivative will be screened for potential antiproliferative effects against a panel of cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Acetamidocyclopentane-1-carboxylic acid for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value of the compound.

Future Directions and Concluding Remarks

The successful synthesis, characterization, and initial biological evaluation of 1-Acetamidocyclopentane-1-carboxylic acid will pave the way for more in-depth preclinical studies. Positive results in the NMDA receptor binding assay would warrant further investigation into its functional effects using electrophysiology techniques. Similarly, significant antiproliferative activity in the cancer cell line screen would justify further studies to elucidate the mechanism of action.

This technical guide provides a comprehensive and scientifically rigorous framework for the early-stage investigation of 1-Acetamidocyclopentane-1-carboxylic acid. By systematically exploring its synthesis, properties, and biological activities, we can effectively assess its potential as a novel therapeutic agent.

References

  • Perinelli, D. R., Bonacucina, G., Vllasaliu, D., Cespi, M., Casettari, L., Logrippo, S., & Palmieri, G. F. (2016). N-acyl amino acids as a new class of permeability enhancers: in vitro study on Caco-2 cells. Available at: [Link]

  • Griffin, J. L., & Vidal-Puig, A. (2008). N-acetylation of amino acids: a new tool to study the mechanism of insulin resistance. Clinical Chemistry, 54(10), 1599-1601.
  • European Patent Office. (n.d.). EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid. Google Patents.
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  • Ningbo Innopharmchem Co., Ltd. (2026, January 6). The Role of 1-Aminocyclopentane-1-carboxylic Acid in Biochemical Research. Retrieved from [Link]

  • Sekiguchi, M., Wada, K., & Hagiwara, H. (1992). N-acetylaspartylglutamate acts as an agonist upon homomeric NMDA receptor (NMDAR1) expressed in Xenopus oocytes. FEBS letters, 311(3), 285–289.
  • Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
  • Perinelli, D. R., Bonacucina, G., Vllasaliu, D., Cespi, M., Casettari, L., Logrippo, S., & Palmieri, G. F. (2016). N-acyl amino acids as a new class of permeability enhancers: in vitro study on Caco-2 cells.
  • ResearchGate. (2025, August 7). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Zaher, H. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Retrieved from [Link]

  • Taylor, D. L., Davies, S. E., Obrenovitch, T. P., & Urenjak, J. (1998). NMDA-receptor mediated efflux of N-acetylaspartate: physiological and/or pathological importance?.
  • ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Retrieved from [Link]

  • Jose, C. I., Belhekar, A. A., & Agashe, M. S. (1987). IR spectra and conformational behavior of N-acetyl-(glycine, L-alanine, L-leucine)-N'-methylamides in chloroform. Biopolymers, 26(8), 1315–1325.
  • SpectraBase. (n.d.). N-acetyl-dl-leucine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687). Retrieved from [Link]

  • Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetyl-L-leucine. NIST Chemistry WebBook. Retrieved from [Link]

  • Berger, A. M., Kéclard-Mignon, M., & Wood, M. D. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport.
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Foundational

An In-Depth Technical Guide to 1-Acetamidocyclopentane-1-carboxylic acid: A Non-Proteinogenic Amino Acid for Advanced Peptide and Drug Design

Abstract Non-proteinogenic amino acids (NPAAs) represent a critical toolkit for the modern peptide chemist and drug developer, offering a route to overcome the inherent limitations of native peptide therapeutics, such as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-proteinogenic amino acids (NPAAs) represent a critical toolkit for the modern peptide chemist and drug developer, offering a route to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and limited conformational diversity. Among these, cyclic α,α-disubstituted amino acids are of particular interest for their ability to impart predictable and stable secondary structures. This technical guide provides a comprehensive overview of 1-Acetamidocyclopentane-1-carboxylic acid, a valuable NPAA, and its unacetylated precursor, 1-Aminocyclopentane-1-carboxylic acid (Ac₅c). We will delve into its synthesis, physicochemical properties, and profound impact on peptide conformation. Furthermore, this guide will furnish detailed experimental protocols for its synthesis and incorporation into peptide chains, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Non-Proteinogenic Amino Acids in Modern Drug Discovery

Peptides are highly sought-after therapeutic candidates due to their high selectivity and low intrinsic toxicity. However, their clinical utility is often hampered by rapid degradation by proteases and a lack of defined structure in solution, which can lead to poor receptor affinity. The incorporation of NPAAs is a powerful strategy to address these challenges. By introducing building blocks not found in the 20 canonical amino acids, we can fundamentally alter the drug-like properties of peptides, enhancing their stability, potency, and bioavailability.[1]

1-Acetamidocyclopentane-1-carboxylic acid, and its more commonly used Fmoc-protected form for peptide synthesis, belongs to the class of cyclic α,α-disubstituted amino acids. The cyclopentane ring fused to the α-carbon introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This pre-organization can dramatically reduce the entropic penalty of binding to a biological target, leading to enhanced affinity and selectivity.[2]

Synthesis and Physicochemical Properties

The synthesis of 1-Acetamidocyclopentane-1-carboxylic acid typically begins with the preparation of its precursor, 1-Aminocyclopentane-1-carboxylic acid (also known as cycloleucine).

Synthesis of 1-Aminocyclopentane-1-carboxylic acid

Two classical methods for the synthesis of α-amino acids are the Bucherer-Bergs and Strecker syntheses, both of which can be readily applied to the production of cycloleucine from cyclopentanone.

  • Bucherer-Bergs Reaction: This multi-component reaction involves treating cyclopentanone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate. Subsequent hydrolysis of the hydantoin yields the desired amino acid.[3][4]

  • Strecker Synthesis: This method involves the reaction of cyclopentanone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to produce the amino acid.[5][6]

Acetylation of 1-Aminocyclopentane-1-carboxylic acid

The N-acetylation of the primary amine of cycloleucine can be achieved through standard acylation procedures, most commonly using acetic anhydride.

Experimental Protocol: Synthesis of 1-Acetamidocyclopentane-1-carboxylic acid

  • Dissolution: Dissolve 1-Aminocyclopentane-1-carboxylic acid in a suitable aqueous basic solution, such as a solution of sodium bicarbonate or sodium acetate in water.[7]

  • Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. The amount of acetic anhydride should be in slight molar excess.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the N-acetylated product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure 1-Acetamidocyclopentane-1-carboxylic acid.

Diagram: Synthesis of 1-Acetamidocyclopentane-1-carboxylic acid via the Strecker Synthesis and subsequent acetylation

G Cyclopentanone Cyclopentanone Aminonitrile 1-Aminocyclopentane- 1-carbonitrile Cyclopentanone->Aminonitrile Strecker Synthesis Reagents1 NH₃, KCN Ac5c 1-Aminocyclopentane- 1-carboxylic acid (Ac₅c) Aminonitrile->Ac5c Reagents2 H₃O⁺ (Hydrolysis) FinalProduct 1-Acetamidocyclopentane- 1-carboxylic acid Ac5c->FinalProduct Acetylation Reagents3 Acetic Anhydride (Ac₂O) G cluster_0 Flexible Peptide Backbone cluster_1 Restricted Peptide Backbone Standard Amino Acid Standard Amino Acid Multiple Conformations Multiple Conformations Standard Amino Acid->Multiple Conformations Wide range of φ/ψ angles Ac5c Ac5c Helical/Turn Conformation Helical/Turn Conformation Ac5c->Helical/Turn Conformation Restricted φ/ψ angles

Caption: Steric hindrance from the cyclopentane ring restricts backbone flexibility.

Applications in Drug Development and Peptide Science

The unique structural properties of 1-Acetamidocyclopentane-1-carboxylic acid and its derivatives translate into significant advantages in the development of peptide-based therapeutics.

Enhancing Metabolic Stability

The α,α-disubstitution of Ac₅c renders the adjacent peptide bonds resistant to cleavage by exopeptidases and many endopeptidases. This increased stability against enzymatic degradation is a crucial attribute for enhancing the in vivo half-life of peptide drugs. [5]

Peptidomimetics and Receptor Binding

The conformationally constrained nature of Ac₅c makes it an excellent building block for peptidomimetics, where it can be used to mimic the structure of a specific secondary structural motif of a native peptide. This can lead to improved receptor binding affinity and selectivity. For instance, analogs of the opioid peptide morphiceptin, where proline was replaced by 2-aminocyclopentane carboxylic acid, showed that specific stereoisomers retained high affinity for opioid receptors. [8][9]

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of 1-Aminocyclopentane-1-carboxylic acid (Fmoc-Ac₅c-OH) is commercially available and readily incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocol: Incorporation of Fmoc-Ac₅c-OH into a Peptide Sequence via SPPS

This protocol assumes a standard manual or automated SPPS procedure.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide) and perform the initial deprotection of the Fmoc group.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ac₅c-OH (typically 3-5 equivalents relative to the resin loading) in a suitable solvent like DMF. Add an activating agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM).

  • Coupling: Add the activated Fmoc-Ac₅c-OH solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. The steric hindrance of the α,α-disubstituted amino acid may require longer coupling times or double coupling to ensure complete reaction.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the newly added Ac₅c residue, exposing the free amine for the next coupling cycle.

  • Chain Elongation: Repeat the activation, coupling, and deprotection steps for the subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: SPPS Cycle for Incorporating Fmoc-Ac₅c-OH

G Start Resin with N-terminal Fmoc-deprotected peptide Activate Activate Fmoc-Ac₅c-OH (e.g., with HATU/DIPEA) Couple Couple activated Fmoc-Ac₅c-OH to resin Activate->Couple Wash1 Wash resin (DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotect Wash2 Wash resin (DMF) Deprotect->Wash2 Next_AA Ready for next amino acid coupling Wash2->Next_AA

Caption: Key steps in the solid-phase synthesis cycle for Ac₅c incorporation.

Conclusion and Future Outlook

1-Acetamidocyclopentane-1-carboxylic acid and its precursor, 1-Aminocyclopentane-1-carboxylic acid, are powerful and versatile tools in the arsenal of the peptide and medicinal chemist. Their ability to induce stable, predictable secondary structures, coupled with their straightforward incorporation into peptides via established synthetic methodologies, makes them invaluable for the design of next-generation peptide therapeutics with improved pharmacological profiles. As our understanding of the relationship between peptide conformation and biological activity continues to grow, the strategic use of conformationally constrained non-proteinogenic amino acids like Ac₅c will undoubtedly play an increasingly pivotal role in the discovery and development of novel drugs.

References

  • Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. (URL: [Link])

  • The Role of 1-Aminocyclopentane-1-carboxylic Acid in Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry. (URL: [Link])

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. (URL: [Link])

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI. (URL: [Link])

  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. (URL: [Link])

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. (URL: [Link])

  • N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites. PubMed. (URL: [Link])

  • The Role of 1-Aminocyclopentane-1-carboxylic Acid in Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • N-Terminus Acetylation Protocol. Creative Diagnostics. (URL: [Link])

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. (URL: [Link])

  • Acylation of amino acids.
  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. (URL: [Link])

  • Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. MDPI. (URL: [Link])

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science. (URL: [Link])

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. (URL: [Link])

  • Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central. (URL: [Link])

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. (URL: [Link])

  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biotechnology and Bioprocess Engineering. (URL: [Link])

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. (URL: [Link])

  • Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. PubMed. (URL: [Link])

  • Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science. (URL: [Link])

  • Strecker amino acid synthesis. Wikipedia. (URL: [Link])

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. (URL: [Link])

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Exploratory

Spectroscopic Characterization of 1-Acetamidocyclopentane-1-carboxylic acid: A Technical Guide

Molecular Structure and Key Features 1-Acetamidocyclopentane-1-carboxylic acid possesses a unique combination of functional groups that dictate its spectroscopic behavior. The central quaternary carbon is bonded to a cyc...

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Key Features

1-Acetamidocyclopentane-1-carboxylic acid possesses a unique combination of functional groups that dictate its spectroscopic behavior. The central quaternary carbon is bonded to a cyclopentyl ring, an acetamido group, and a carboxylic acid group. This structure presents several key features for spectroscopic analysis: the absence of a proton on the α-carbon, the presence of both amide and carboxylic acid carbonyl groups, and the methylene protons of the cyclopentyl ring.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for 1-Acetamidocyclopentane-1-carboxylic acid are summarized below.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetamidocyclopentane-1-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~7.5 - 8.5Singlet (broad)1H-NH-The amide proton chemical shift can vary significantly due to hydrogen bonding and solvent effects, but it is typically found in this downfield region as a broad singlet.
~2.1Singlet3H-C(O)CH₃The methyl protons of the acetyl group are adjacent to a carbonyl group, leading to a characteristic singlet in this region.
~1.6 - 2.0Multiplet8HCyclopentyl -CH₂-The eight methylene protons of the cyclopentyl ring are diastereotopic and will likely appear as a complex, overlapping multiplet.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetamidocyclopentane-1-carboxylic acid

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~170 - 175-C(O)NH-The amide carbonyl carbon is also deshielded, appearing slightly upfield from the carboxylic acid carbon.[1]
~65 - 70Quaternary CThe quaternary carbon atom attached to the nitrogen, carboxylic acid, and cyclopentyl ring will be deshielded.
~35 - 40Cyclopentyl -CH₂-The methylene carbons of the cyclopentyl ring adjacent to the quaternary carbon.
~25 - 30Cyclopentyl -CH₂-The remaining methylene carbons of the cyclopentyl ring.
~23-C(O)CH₃The methyl carbon of the acetyl group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetamidocyclopentane-1-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts of exchangeable protons (-COOH and -NH).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -COOH and -NH protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Acetamidocyclopentane-1-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and amide groups.

Table 3: Predicted IR Absorption Frequencies for 1-Acetamidocyclopentane-1-carboxylic acid

Frequency (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)The O-H stretching vibration of the carboxylic acid is very broad due to strong hydrogen bonding.[2][3]
~3300MediumN-H stretch (Amide)The N-H stretching vibration of the secondary amide will likely be a single peak.
~1710 - 1700Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl stretch of a saturated carboxylic acid is typically found in this region.[3][4]
~1650Strong, SharpC=O stretch (Amide I band)The carbonyl stretch of the secondary amide (Amide I) is a very strong and characteristic absorption.[5]
~1550MediumN-H bend (Amide II band)The N-H bending vibration coupled with C-N stretching is another characteristic amide band.
1320 - 1200MediumC-O stretch (Carboxylic Acid)The C-O single bond stretch of the carboxylic acid is also a useful diagnostic peak.[2]
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The IR spectrum can be obtained using a solid sample. Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Molecular Ion: For 1-Acetamidocyclopentane-1-carboxylic acid (C₈H₁₃NO₃), the expected molecular weight is 171.19 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Ionization - EI), the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) at m/z 172.1 would be expected.

Predicted Fragmentation Pattern (EI):

Under electron ionization, the molecule is expected to undergo fragmentation. The base peak is often due to the formation of a stable acylium ion.[1] Key predicted fragments are outlined below.

Table 4: Predicted Mass Spectral Fragments for 1-Acetamidocyclopentane-1-carboxylic acid

m/zProposed FragmentRationale
128[M - COOH]⁺Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids.
114[M - C(O)CH₃]⁺Alpha-cleavage with loss of the acetyl group.
84[Cyclopentyl-NH₂]⁺Cleavage of the bonds to the quaternary carbon.
43[CH₃CO]⁺Formation of the stable acetyl cation. This is often a prominent peak for N-acetylated compounds.
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a heated probe (for EI).

  • Ionization: Choose an appropriate ionization method. ESI is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺, while EI is a higher-energy method that will induce more fragmentation.

  • Analysis: Acquire the mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion to observe its further fragmentation.

Synthesis Workflow

A plausible synthetic route to 1-Acetamidocyclopentane-1-carboxylic acid involves the Strecker synthesis of the corresponding amino acid followed by N-acetylation.

Synthesis_Workflow cluster_0 Step 1: Strecker Amino Acid Synthesis cluster_1 Step 2: N-Acetylation Cyclopentanone Cyclopentanone Intermediate_1 1-Aminocyclopentanecarbonitrile Cyclopentanone->Intermediate_1 NaCN, NH₄Cl Amino_Acid 1-Aminocyclopentane-1-carboxylic acid Intermediate_1->Amino_Acid Acid Hydrolysis (H₃O⁺) Final_Product 1-Acetamidocyclopentane- 1-carboxylic acid Amino_Acid->Final_Product Acetic Anhydride, Base

Caption: Synthetic pathway for 1-Acetamidocyclopentane-1-carboxylic acid.

This two-step process is a common and effective method for the preparation of N-acetylated α,α-disubstituted amino acids.[6][7]

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and provide a solid framework for the characterization of 1-Acetamidocyclopentane-1-carboxylic acid. Researchers synthesizing this compound can use this guide to anticipate the key signals in their NMR, IR, and mass spectra, aiding in the confirmation of their product's identity and purity.

References

  • Mendham, A. P. (2006). Vibrational spectroscopic studies of the structure and conformation of cyclic di-amino acid peptides. University of Greenwich. [Link]

  • McMurry, J. (2015). Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010).
  • Bellini, C., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-74. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Acetamidocyclopentane-1-carboxylic acid

Introduction: The Significance of Cyclic Non-proteinogenic Amino Acids 1-Acetamidocyclopentane-1-carboxylic acid belongs to the class of cyclic non-proteinogenic α-amino acids, which are crucial building blocks in modern...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyclic Non-proteinogenic Amino Acids

1-Acetamidocyclopentane-1-carboxylic acid belongs to the class of cyclic non-proteinogenic α-amino acids, which are crucial building blocks in modern medicinal chemistry and drug development.[1] Unlike their proteinogenic counterparts, these synthetic amino acids offer unique conformational constraints and metabolic stability. The cyclopentyl scaffold, in particular, provides a rigid framework that can orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for biological targets.[2] The presence of a carboxylic acid functional group is a common feature in many pharmaceuticals, often contributing to solubility and interactions with biological targets.[3][4] This guide provides a detailed, field-proven protocol for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid, a valuable intermediate for the development of novel therapeutics.

The synthetic strategy detailed herein is a robust, multi-step process commencing from the readily available starting material, cyclopentanone. The core of this synthesis relies on a variation of the classical Strecker amino acid synthesis, a powerful method for preparing α-amino acids.[5][6] The process involves the formation of an α-aminonitrile intermediate, followed by acetylation and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Synthetic Strategy Overview

The synthesis of 1-Acetamidocyclopentane-1-carboxylic acid is accomplished through a three-step sequence. This approach is designed for efficiency and scalability in a laboratory setting.

  • Step 1: Formation of 1-Aminocyclopentane-1-carbonitrile. This step employs a Strecker-like reaction, where cyclopentanone reacts with a cyanide source and an ammonia source to form the key α-aminonitrile intermediate.[5] This reaction is a cornerstone of amino acid synthesis due to its reliability and the accessibility of starting materials.

  • Step 2: Acetylation of 1-Aminocyclopentane-1-carbonitrile. The amino group of the intermediate is then protected or functionalized through acetylation. This is a standard transformation, typically achieved using acetic anhydride or acetyl chloride, to yield N-(1-cyanocyclopentyl)acetamide.

  • Step 3: Hydrolysis of the Nitrile. The final step involves the vigorous hydrolysis of the nitrile group to a carboxylic acid under acidic conditions. This transformation completes the synthesis of the target molecule, 1-Acetamidocyclopentane-1-carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Nitrile Hydrolysis A Cyclopentanone C 1-Aminocyclopentane-1-carbonitrile A->C Strecker-like Reaction B NaCN, NH4Cl B->C E N-(1-cyanocyclopentyl)acetamide C->E Acetylation D Acetic Anhydride D->E G 1-Acetamidocyclopentane-1-carboxylic acid E->G Acid Hydrolysis F Conc. HCl (aq) F->G

Caption: Workflow for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid.

Detailed Reaction Mechanism

The core of this synthesis, the formation of the α-aminonitrile, proceeds through a mechanism analogous to the Strecker synthesis.[7] The key steps involve the formation of an imine from cyclopentanone and ammonia (generated in situ from ammonium chloride), followed by the nucleophilic attack of the cyanide ion.

G cluster_mechanism Reaction Mechanism Cyclopentanone Cyclopentanone Iminium Ion Iminium Ion Cyclopentanone->Iminium Ion + NH3 - H2O α-Aminonitrile α-Aminonitrile Iminium Ion->α-Aminonitrile + CN- N-acetylated nitrile N-acetylated nitrile α-Aminonitrile->N-acetylated nitrile Acetylation Final Product Final Product N-acetylated nitrile->Final Product Hydrolysis (H3O+)

Caption: Simplified reaction mechanism for the synthesis.

Experimental Protocols

Safety Precautions: This synthesis involves the use of sodium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., alkaline hypochlorite) should be readily available. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Step 1: Synthesis of 1-Aminocyclopentane-1-carbonitrile

This procedure is adapted from established methods for α-aminonitrile synthesis.[8]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in deionized water. In a separate beaker, prepare a solution of ammonium chloride in deionized water and aqueous ammonia.

  • Reaction Setup: Cool the sodium cyanide solution in an ice bath.

  • Addition of Reagents: To the cooled cyanide solution, add the ammonium chloride/ammonia solution, followed by the dropwise addition of cyclopentanone dissolved in a suitable solvent like methanol. Maintain the temperature below 10°C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Once the reaction is complete, extract the aqueous mixture with an organic solvent such as dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-aminocyclopentane-1-carbonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of N-(1-cyanocyclopentyl)acetamide
  • Reaction Setup: Dissolve the crude 1-aminocyclopentane-1-carbonitrile in a suitable solvent like dichloromethane in a round-bottom flask and cool in an ice bath. Add a base, such as triethylamine.

  • Acetylation: Add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a few hours until completion (monitored by TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-(1-cyanocyclopentyl)acetamide.

Step 3: Synthesis of 1-Acetamidocyclopentane-1-carboxylic acid

This final step involves the hydrolysis of the nitrile.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude N-(1-cyanocyclopentyl)acetamide, concentrated hydrochloric acid, and water.

  • Hydrolysis: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the disappearance of the starting material (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Acetamidocyclopentane-1-carboxylic acid.

Quantitative Data Summary

The following table provides an example of the stoichiometry for this synthesis. Actual amounts may be scaled as needed.

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Step 1
Cyclopentanone84.1210.00.1191.0
Sodium Cyanide49.016.40.1311.1
Ammonium Chloride53.497.00.1311.1
Step 2
1-Aminocyclopentane-1-carbonitrile110.16(Assumed from Step 1)~0.1191.0
Acetic Anhydride102.0913.40.1311.1
Triethylamine101.1913.30.1311.1
Step 3
N-(1-cyanocyclopentyl)acetamide152.20(Assumed from Step 2)~0.1191.0
Concentrated HCl36.46(Excess)(Excess)(Excess)

Conclusion and Further Applications

The protocol described provides a reliable and scalable method for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid. The final product is a valuable building block for further chemical modifications, enabling its incorporation into more complex molecules for drug discovery and development.[1] The principles of the Strecker synthesis and subsequent functional group manipulations are fundamental in organic chemistry and offer a versatile platform for the creation of a diverse library of non-proteinogenic amino acids.

References

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.

  • Synthesis of aminocyclopentane carboxylic acids. Google Patents.

  • (-)-(1R,3S-3-Aminocyclopentane carboxylic acid. Chem-Impex.

  • 1-Aminocyclopropane-1-carboxylic acid. Wikipedia.

  • Cycloleucine. PubChem.

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

  • 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers.

  • 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. PubChem.

  • Strecker Synthesis. Master Organic Chemistry.

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed.

  • 1-Acetylcyclopentane-1-carboxylic acid. PubChem.

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.

  • Strecker Synthesis. Organic Chemistry Portal.

  • Cyclopentanecarboxylic acid. Wikipedia.

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

  • 1-Aminocyclopropane-1-carboxylic acid | Endogenous Metabolite. MedChemExpress.

  • Bucherer-Bergs Reaction. Alfa Chemistry.

  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.

  • 1-(Pentanoylamino)cyclopentane-1-carboxylic acid. PubChem.

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach.

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. ResearchGate.

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. ResearchGate.

  • Bucherer-Bergs Reaction. Cambridge University Press.

  • Chemical Properties of Cyclopentanecarboxylic acid, 1-amino- (CAS 52-52-8). Cheméo.

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.

  • Strecker Synthesis. NROChemistry.

  • Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. UCL-Bruxelles, Belgique.

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Application

Introduction: The Strategic Importance of Cyclopentane Scaffolds in Drug Discovery

An Application Guide to High-Yield Synthesis of Aminocyclopentane Carboxylic Acids Aminocyclopentane carboxylic acids (ACPCs) are conformationally constrained amino acids that serve as invaluable building blocks in moder...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Yield Synthesis of Aminocyclopentane Carboxylic Acids

Aminocyclopentane carboxylic acids (ACPCs) are conformationally constrained amino acids that serve as invaluable building blocks in modern medicinal chemistry and materials science. Their rigid cyclopentane core pre-organizes the peptide backbone, leading to the formation of stable, predictable secondary structures such as β-sheets and 12-helices.[1][2] This structural control is crucial for designing peptidomimetics with enhanced biological activity, improved resistance to proteolytic degradation, and specific receptor binding affinities.[3][4] Consequently, robust and scalable synthetic access to all stereoisomers of ACPCs is a critical need for researchers in drug development and peptide chemistry.[1][5]

This application note provides a detailed guide to a field-proven, high-yield, and scalable synthetic strategy for producing all four stereoisomers of 2-aminocyclopentanecarboxylic acid. The primary methodology discussed is based on a diastereoselective reductive amination followed by epimerization and crystallization-based resolution, offering a practical and efficient route for producing these key building blocks in significant quantities.

Core Synthetic Strategy: Reductive Amination and Diastereomer Control

The most versatile and scalable approach for synthesizing the four stereoisomers of 2-aminocyclopentanecarboxylic acid begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate. This strategy is powerful because it allows for the generation of both cis and trans isomers from a common intermediate through a controlled epimerization step. The subsequent separation of diastereomeric salts enables access to enantiomerically pure products.

The overall workflow can be visualized as follows:

G cluster_start Starting Material cluster_main Core Synthesis cluster_resolution Resolution & Derivatization cluster_products Final Products start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination (e.g., with (R)-α-phenylethylamine) start->reductive_amination diastereomers Mixture of cis/trans Diastereomeric Amino Esters reductive_amination->diastereomers epimerization Base-catalyzed Epimerization (e.g., EtONa) diastereomers->epimerization To access trans isomer cis_salt Crystallization & Salt Formation (e.g., with (D)-DBTA) diastereomers->cis_salt Direct resolution trans_favored Equilibrated Mixture (trans favored) epimerization->trans_favored trans_salt Crystallization & Salt Formation (e.g., as HBr salt) trans_favored->trans_salt cis_final Hydrogenolysis, Hydrolysis & Fmoc-Protection cis_salt->cis_final trans_final Hydrogenolysis, Hydrolysis & Fmoc-Protection trans_salt->trans_final cis_RS Fmoc-(1R,2S)-ACPC cis_final->cis_RS cis_SR Fmoc-(1S,2R)-ACPC cis_final->cis_SR Using (S)-amine trans_SS Fmoc-(1S,2S)-ACPC trans_final->trans_SS trans_RR Fmoc-(1R,2R)-ACPC trans_final->trans_RR Using (S)-amine

Caption: General workflow for stereoselective ACPC synthesis.

Causality Behind Experimental Choices
  • Chiral Auxiliary: The use of (R)- or (S)-α-phenylethylamine as the chiral source in the reductive amination step is critical. It introduces a chiral center, leading to the formation of diastereomers that, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization.

  • Epimerization: The C-H bond at the α-position to the ester is acidic. Treatment with a strong, non-nucleophilic base like sodium ethoxide (EtONa) reversibly removes this proton, allowing the stereocenter to invert (epimerize).[1] The system equilibrates to the thermodynamically more stable trans isomer, where the two large substituents are on opposite sides of the ring, thus minimizing steric strain. This control is fundamental to selectively producing the trans isomers in high yield.

  • Diastereomeric Salt Formation: The separation of the diastereomeric amino esters is achieved by reacting them with a chiral acid, such as dibenzoyl-L-tartaric acid (DBTA). The resulting diastereomeric salts have significantly different solubilities, allowing one to be selectively crystallized from the solution. This is a classic and highly effective resolution technique.

Protocol 1: Scalable Synthesis of All Four Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a scalable synthesis and provides access to gram quantities of all four stereoisomers of Fmoc-protected ACPC, ready for solid-phase peptide synthesis.[1][6]

Part A: Synthesis of cis-(1R,2S)-ACPC and trans-(1S,2S)-ACPC

This pathway utilizes (R)-α-phenylethylamine as the chiral auxiliary.

G ketoester Ethyl 2-oxocyclopentane- carboxylate reductive_amination 1. (R)-α-phenylethylamine, Ti(OiPr)4 2. NaBH4, EtOH ketoester->reductive_amination mixture Diastereomeric Mixture (cis/trans amino esters) reductive_amination->mixture epimerization EtONa, EtOH 30-35°C, overnight mixture->epimerization Path to trans cis_salt 1. Isolate free amine 2. (D)-DBTA, Crystallization mixture->cis_salt Path to cis trans_salt 1. HBr in AcOH 2. Crystallization epimerization->trans_salt trans_final 1. H2, Pd/C (Hydrogenolysis) 2. HCl (Hydrolysis) 3. Fmoc-OSu, KHCO3 trans_salt->trans_final cis_final 1. Base liberation 2. HBr salt formation 3. H2, Pd/C (Hydrogenolysis) 4. HCl (Hydrolysis) 5. Fmoc-OSu, KHCO3 cis_salt->cis_final trans_product Fmoc-(1S,2S)-ACPC trans_final->trans_product cis_product Fmoc-(1R,2S)-ACPC cis_final->cis_product

Caption: Reaction scheme for cis-(1R,2S) and trans-(1S,2S) ACPC.

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equiv.) in absolute ethanol, add (R)-α-phenylethylamine (1.1 equiv.) and titanium(IV) isopropoxide (1.2 equiv.).

  • Stir the mixture at room temperature for 24 hours to form the intermediate enamine. The use of Ti(OiPr)4 acts as a Lewis acid and dehydrating agent, driving the reaction forward.

  • Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water, and filter the resulting solids (titanium salts). Extract the filtrate with diethyl ether, dry the organic phase over Na₂SO₄, and concentrate under vacuum to obtain the crude mixture of diastereomeric amino esters.

Step 2a: Isolation of trans-(1S,2S) Isomer

  • Dissolve the crude amino ester mixture in ethanol. Add sodium ethoxide (EtONa, 2 equiv.) and stir the mixture at 30-35 °C overnight to epimerize the α-center, driving the equilibrium towards the more stable trans isomer.[1]

  • Neutralize the reaction with HBr in acetic acid and concentrate under vacuum.

  • The resulting hydrobromide salt of the trans-amino ester can be selectively crystallized from a solvent system like acetonitrile/water.[6]

  • Dissolve the purified salt in methanol. Add 10% Palladium on carbon (Pd/C) and hydrogenate at 45 °C under a hydrogen atmosphere (1.05 atm) for 5-6 hours. This step removes the phenylethyl chiral auxiliary via hydrogenolysis.[1]

  • Filter the catalyst through Celite and concentrate the solvent.

  • Add 10% aqueous HCl and heat at 60 °C for 12 hours to hydrolyze the ethyl ester.[6]

  • Evaporate to dryness. The resulting amino acid salt is then protected with Fmoc-OSu in the presence of a base like KHCO₃ in an acetonitrile/water mixture to yield Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid .

Step 2b: Isolation of cis-(1R,2S) Isomer

  • Take the crude amino ester mixture from Step 1 (without the epimerization step). Dissolve it in a suitable solvent like diethyl ether and add (D)-dibenzoyl-tartaric acid ((D)-DBTA).

  • The salt of the cis-amino ester, (R,S,S)-2•(D)-DBTA, will selectively crystallize. Filter and dry the solid.[1]

  • Liberate the free amine from the salt by treatment with an aqueous base (e.g., KHCO₃/K₂CO₃ solution) and extract with diethyl ether.[1]

  • Convert the free amine back to its hydrobromide salt by adding HBr in acetic acid.

  • Proceed with hydrogenolysis, hydrolysis, and Fmoc protection as described in Step 2a (points 4-7) to yield Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid .

Part B: Synthesis of cis-(1S,2R)-ACPC and trans-(1R,2R)-ACPC

To obtain the other two enantiomers, the entire procedure is repeated using (S)-α-phenylethylamine as the chiral auxiliary in Step 1 and (-)-dibenzoyl-L-tartaric acid for the resolution of the cis isomer. All other steps remain identical.

Data Summary: Yields and Purity

The following table summarizes the typical overall yields for the synthesis of all four stereoisomers starting from the initial ketoester.

Final ProductStereochemistryChiral AmineOverall Yield
Fmoc-trans-ACPC(1S,2S)(R)-amine34%[1]
Fmoc-cis-ACPC(1R,2S)(R)-amine49%[1]
Fmoc-trans-ACPC(1R,2R)(S)-amine(Similar to S,S)
Fmoc-cis-ACPC(1S,2R)(S)-amine(Similar to R,S)

Note: Enantiomeric purity is typically determined by NMR analysis.[1]

Alternative Synthetic Approaches

While the reductive amination strategy is highly effective for 2-ACPC, other methods are crucial for accessing derivatives with different substitution patterns.

  • Ring-Opening of Bicyclic Aziridines: This method is powerful for creating 3-substituted ACPC derivatives. A bicyclic aziridine can be opened regioselectively with various nucleophiles, introducing functionality at the C3 position trans to the amino group. This provides access to a diverse library of functionalized building blocks for creating more complex peptide scaffolds.[7][8]

  • Ring-Closing Metathesis (RCM): For polyhydroxylated ACPCs, a strategy starting from carbohydrates like D-mannose or D-galactose is effective.[3] Key steps involve creating a diene intermediate which then undergoes RCM to form the cyclopentene ring, followed by a stereoselective aza-Michael addition to install the amine group.[3]

  • Asymmetric C-H Insertion: Enantioselective synthesis of specific isomers like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a potent agonist of glutamate receptors, can be achieved via an alkylidene carbene 1,5-C-H insertion reaction as the key step to construct the chiral quaternary center.[9][10]

Conclusion

The stereoselective synthesis of aminocyclopentane carboxylic acids is a well-established field with multiple robust strategies available to researchers. The detailed protocol based on reductive amination offers a scalable, high-yield, and versatile platform for producing all four stereoisomers of 2-ACPC, making it an ideal choice for laboratories requiring significant quantities of these valuable building blocks. For more complex, substituted ACPC derivatives, methods like aziridine ring-opening and ring-closing metathesis provide powerful and stereoselective alternatives. The selection of the appropriate synthetic route should be guided by the desired substitution pattern, stereochemistry, and required scale of the final product.

References

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC. National Center for Biotechnology Information. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. [Link]

  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. PubMed. [Link]

  • Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Semantic Scholar. [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. [Link]

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Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1-Acetamidocyclopentane-1-carboxylic acid in Human Plasma

Abstract This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Acetamidocyclopentane-1-carboxylic acid in hu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Acetamidocyclopentane-1-carboxylic acid in human plasma. The protocol outlines a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization in positive mode, followed by detection using multiple reaction monitoring (MRM). This method is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), making it suitable for pharmacokinetic studies in drug development.

Introduction

The quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development.[1] 1-Acetamidocyclopentane-1-carboxylic acid is a cyclic amino acid derivative of potential interest in pharmaceutical research. Accurate measurement of its concentration in plasma is critical for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[2] This application note provides a comprehensive protocol for the quantification of 1-Acetamidocyclopentane-1-carboxylic acid in human plasma, addressing the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development.

Physicochemical Properties and Bioanalytical Considerations

For mass spectrometry, the amide and carboxylic acid groups are potential sites for protonation, making positive ion electrospray ionization (ESI) a suitable choice.[5][6]

Materials and Methods

Reagents and Materials
  • 1-Acetamidocyclopentane-1-carboxylic acid reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₅, ¹⁵N-1-Acetamidocyclopentane-1-carboxylic acid

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K₂EDTA as anticoagulant)

  • Microcentrifuge tubes

  • 96-well plates

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of the analyte and internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[7][8] Acetonitrile is a common and efficient solvent for this purpose.[9]

Protocol:

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (to achieve a final concentration in the middle of the calibration range).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[10]

  • Vortex the mixture for 1 minute to ensure thorough mixing and denaturation of proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Diagram of the Plasma Protein Precipitation Workflow:

G cluster_0 Sample Preparation cluster_1 Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add 10 µL Internal Standard plasma->add_is Spike add_acn 3. Add 150 µL Acetonitrile (0.1% FA) add_is->add_acn Precipitate vortex 4. Vortex for 1 min add_acn->vortex Mix centrifuge 5. Centrifuge at 14,000 x g for 10 min vortex->centrifuge Separate transfer 6. Transfer Supernatant centrifuge->transfer Collect analysis Inject into LC-MS/MS transfer->analysis Analyze

Caption: Workflow for plasma sample preparation by protein precipitation.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters must be optimized to achieve a sensitive and selective quantification.

Chromatographic Conditions:

A C18 reversed-phase column is a suitable choice for retaining the moderately polar analyte. A gradient elution with water and acetonitrile, both containing formic acid, will provide good peak shape and ionization efficiency.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate

Mass Spectrometric Conditions:

The analysis is performed in positive electrospray ionization (ESI) mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[11][12][13] The precursor ion will be the protonated molecule [M+H]⁺, and the fragment ions will be determined by infusing the analyte and optimizing the collision energy.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen, Medium
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

Since the exact mass and fragmentation of 1-Acetamidocyclopentane-1-carboxylic acid are not published, hypothetical values based on its structure are provided below. These would need to be empirically determined during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Analyte [Calculated M+H]⁺[Fragment 1]100
[Fragment 2]100
SIL-IS [Calculated M+H]⁺[Fragment 1]100

Diagram of the LC-MS/MS Analytical Workflow:

G cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry autosampler Autosampler Injection hplc_column HPLC Column Separation autosampler->hplc_column esi_source ESI Source (Ionization) hplc_column->esi_source Eluent quad1 Q1: Precursor Ion Selection esi_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system Signal

Caption: The analytical workflow from sample injection to data acquisition.

Bioanalytical Method Validation

The developed method must be validated according to the guidelines set by regulatory agencies such as the FDA.[1][14][15] The validation will assess the following parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.

Linearity and Range: The calibration curve should be linear over a defined concentration range. A minimum of six non-zero calibrators should be used, and the correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision: The accuracy (% bias) and precision (% coefficient of variation, CV) are determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days.

ParameterAcceptance Criteria
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and IS is assessed by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Stability: The stability of the analyte in plasma under various conditions is evaluated, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of 1-Acetamidocyclopentane-1-carboxylic acid in human plasma. The method utilizes a simple protein precipitation for sample preparation and a sensitive and selective LC-MS/MS analysis. The detailed protocol and validation guidelines provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this method for pharmacokinetic studies, ensuring data of high quality and reliability in accordance with regulatory expectations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • "Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations". (n.d.). Chromatography Today. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • "FDA announces final guidance for 'Bioanalytical Method validation,' now available". (2018). Bioanalysis Zone. [Link]

  • Vogiatzi, P., et al. (2020). Applications of multiple reaction monitoring targeted proteomics assays in human plasma. Expert Review of Proteomics, 17(1), 25-39. [Link]

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  • Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 284. [Link]

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Application

Dissolving 1-Acetamidocyclopentane-1-carboxylic acid for Cell Culture Applications: An Application Note and Protocol

Introduction 1-Acetamidocyclopentane-1-carboxylic acid is a synthetic amino acid derivative with potential applications in biochemical and pharmacological research. As with many small molecules, its effective use in in v...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Acetamidocyclopentane-1-carboxylic acid is a synthetic amino acid derivative with potential applications in biochemical and pharmacological research. As with many small molecules, its effective use in in vitro cell-based assays is critically dependent on proper solubilization to ensure accurate dosing, bioavailability, and minimization of artifacts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 1-Acetamidocyclopentane-1-carboxylic acid for cell culture experiments. We will delve into the rationale behind solvent selection, provide a detailed protocol for stock solution preparation, and discuss best practices for minimizing solvent-induced cytotoxicity.

Physicochemical Properties Overview

A foundational understanding of the physicochemical properties of 1-Acetamidocyclopentane-1-carboxylic acid (CAS: 4854-46-0) informs the dissolution strategy.

PropertyValueSource
Chemical Formula C8H13NO3[1]
Molecular Weight 171.19 g/mol [1]
Appearance White to off-white solid/powder[2]
Solubility Soluble in water[2]

While some sources indicate water solubility, the efficiency and limits of this solubility for creating concentrated stock solutions for cell culture are not well-documented. Organic solvents are often preferred for achieving higher stock concentrations. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for a vast array of organic compounds in biological research.[3]

PART 1: Solvent Selection and Rationale

The choice of solvent is a critical first step. For cell culture applications, the ideal solvent must effectively dissolve the compound at a high concentration while exhibiting minimal toxicity to the cells at its final working concentration.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Anhydrous, cell culture-grade DMSO is the recommended solvent for preparing a concentrated stock solution of 1-Acetamidocyclopentane-1-carboxylic acid.

Causality and Expertise:

  • High Solubilizing Power: DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds, including carboxylic acids.[3][4]

  • Miscibility with Media: DMSO is miscible with aqueous solutions like cell culture media, allowing for homogenous dilution to final working concentrations.

  • Established Use: It is a standard and well-characterized solvent in cell culture for introducing compounds that are otherwise poorly soluble in aqueous media.[4][5]

The Criticality of Final DMSO Concentration

While an excellent solvent, DMSO is not biologically inert and can impact cell viability, proliferation, and function in a dose-dependent manner.[6][7] It is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.

  • General Guideline: The final concentration of DMSO in your experiment should typically not exceed 0.5%.[5][8]

  • Optimal Target: For sensitive cell lines or long-term incubation studies, a final concentration of ≤ 0.1% is highly recommended.[5][6]

  • Cell Line Specificity: The sensitivity to DMSO can vary significantly between cell types. For instance, primary neurons can show morphological disruption at concentrations ≥0.5%, whereas astrocytes may be more resilient.[9] It is best practice to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess the baseline effect of the solvent on your specific cell line.[8]

PART 2: Protocols for Preparation and Use

This section provides a step-by-step methodology for preparing a concentrated stock solution and subsequent working solutions for your cell culture experiments.

Materials
  • 1-Acetamidocyclopentane-1-carboxylic acid (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many small molecules.

Workflow Diagram:

G cluster_prep Stock Solution Preparation (10 mM) weigh 1. Weigh Compound (e.g., 1.71 mg) transfer 2. Transfer to Sterile Tube weigh->transfer add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL for 10 mM) transfer->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve inspect 5. Visually Inspect (Ensure full dissolution) dissolve->inspect aliquot 6. Aliquot for Storage inspect->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Step-by-Step Procedure:

  • Pre-Weighing Preparation: Work in a clean, draft-free area. Ensure the analytical balance is calibrated.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or amber vial on the balance.

    • Carefully weigh the desired amount of 1-Acetamidocyclopentane-1-carboxylic acid. To prepare 1 mL of a 10 mM stock solution, you would weigh 1.71 mg.

    • Calculation: (171.19 g/mol ) * (10 mmol/L) * (1 L/1000 mL) * (1 mL) = 1.71 mg

  • Dissolution:

    • To the tube containing the weighed compound, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Securely cap the tube.

  • Solubilization:

    • Vortex the solution for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If not, continue vortexing or gently warm the solution in a 37°C water bath for a short period.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.

    • Store these aliquots in the dark at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into your cell culture medium or assay buffer immediately before use.

Workflow Diagram:

G cluster_working Working Solution Preparation thaw 1. Thaw Stock Aliquot dilute 2. Dilute Stock in Medium thaw->dilute vortex_mix 3. Vortex Gently dilute->vortex_mix add_to_cells 4. Add to Cell Culture vortex_mix->add_to_cells

Caption: Workflow for preparing the final working solution.

Step-by-Step Procedure (Example for a 10 µM final concentration):

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. For a 10 µM final concentration from a 10 mM stock, this is a 1:1000 dilution.

    • Example: To prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Prepare Working Solution:

    • Add the appropriate volume of cell culture medium to a sterile tube.

    • Add the calculated volume of the thawed stock solution.

    • Gently vortex the tube to ensure the solution is homogenous.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store diluted solutions in aqueous buffers for extended periods, as compound stability may be reduced.[8]

Important Consideration: The final DMSO concentration in this example (1:1000 dilution) would be 0.1%, which is generally considered safe for most cell lines.[6]

PART 3: Safety and Handling

As a standard laboratory practice, appropriate safety precautions should always be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and safety glasses when handling the solid compound and its solutions.[10][11]

  • Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[10][12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's approved waste disposal procedures.[10]

Conclusion

The successful use of 1-Acetamidocyclopentane-1-carboxylic acid in cell culture hinges on a proper dissolution strategy. By using high-quality, anhydrous DMSO to prepare a concentrated stock solution and subsequently diluting it to a final working concentration with a minimal DMSO percentage (ideally ≤ 0.1%), researchers can ensure consistent and reliable results while minimizing solvent-induced artifacts. Always include a vehicle control in your experimental design to validate that observed effects are due to the compound of interest and not the solvent.

References

  • Effect of various DMSO concentrations on cell viability. Values... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark. (n.d.). Retrieved from [Link]

  • Yuan, C., et al. (2016). Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. Brain Research Bulletin. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]

  • Taşdemir, R. B., et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. Retrieved from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Safety Data Sheet (SDS) - Anaspec. (2021). Retrieved from [Link]

  • ProtocolsAntibioticStockSolutions < Lab < TWiki - Barrick Lab. (n.d.). Retrieved from [Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - NIH. (n.d.). Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved from [Link]

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Method

Application Notes &amp; Protocols: The Strategic Use of 1-Acetamidocyclopentane-1-carboxylic Acid as a Constrained Amino Acid Analog in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals. Executive Summary: Engineering Peptide Conformation for Enhanced Function The therapeutic potential of peptides is often hindered by their inherent flexibi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary: Engineering Peptide Conformation for Enhanced Function

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. The incorporation of non-canonical, conformationally restricted amino acids is a powerful strategy to overcome these limitations.[1][2] This guide focuses on 1-aminocyclopentane-1-carboxylic acid (Ac₅c), an α,α-disubstituted cyclic amino acid, as a tool to impose predictable structural constraints on peptide backbones. By locking the torsion angles (φ/ψ) around the Cα atom, the cyclopentyl scaffold effectively reduces the conformational entropy of the peptide chain, pre-organizing it into a bioactive conformation and enhancing metabolic stability.[3][4]

This document provides a comprehensive overview, from the synthesis of the requisite Fmoc-protected building block to its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and discusses the resulting impact on peptide structure and function. The protocols and insights herein are designed to empower researchers to leverage this valuable tool in drug discovery and chemical biology.

The Rationale for Constraint: Causality Behind the Cyclopentane Scaffold

The fundamental principle behind using constrained analogs like Ac₅c is to reduce the energetic cost of binding. A flexible, linear peptide must adopt a specific, low-energy conformation to bind its target receptor. This process is entropically unfavorable. By incorporating a rigid element like the cyclopentane ring, the peptide is already partially "frozen" into a favorable conformation, reducing the entropic penalty upon binding and often leading to a significant increase in affinity.

Furthermore, the α,α-disubstitution pattern makes the adjacent peptide bonds sterically hindered and resistant to cleavage by proteases, thereby extending the biological half-life of the peptide.[1] The cyclopentane ring, specifically, has been shown to be an effective inducer of β-turn and helical structures, critical secondary motifs for molecular recognition.[5]

Synthesis and Characterization of the Building Block

The successful incorporation of Ac₅c into a peptide sequence begins with the synthesis and protection of the amino acid itself. The most common strategy for SPPS is to use an N-terminally protected derivative, typically with the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis Pathway Overview

A common route to the core amino acid, 1-aminocyclopentane-1-carboxylic acid, involves a variation of the Strecker or Bucherer-Bergs reactions starting from cyclopentanone. An alternative pathway is outlined in the diagram below. The final, crucial step for its use in SPPS is the protection of the α-amino group with an Fmoc moiety.

G cluster_synthesis Synthesis of Fmoc-Ac₅c-OH Cyclopentanone Cyclopentanone Intermediate Hydantoin or Aminonitrile Intermediate Cyclopentanone->Intermediate  NaCN, (NH₄)₂CO₃ (Bucherer-Bergs) Ac5c_unprotected 1-Aminocyclopentane- 1-carboxylic acid (Ac₅c) Intermediate->Ac5c_unprotected Hydrolysis (e.g., Ba(OH)₂) Ac5c_protected Fmoc-Ac₅c-OH (SPPS Building Block) Ac5c_unprotected->Ac5c_protected Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Ac5c_protected  Aqueous NaHCO₃  or Dioxane/Water

Caption: Synthetic workflow for the Fmoc-protected Ac₅c building block.

Physicochemical Properties

A summary of the key properties for the unprotected amino acid is provided below.

PropertyValueSource
IUPAC Name 1-Aminocyclopentane-1-carboxylic acidPubChem
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
Appearance White to off-white solid/powder[6]
CAS Number 52-52-8[6]

Application Protocol: Incorporation into Peptides via SPPS

The incorporation of α,α-disubstituted amino acids like Ac₅c presents a challenge due to steric hindrance at the reaction center. Standard coupling conditions may result in incomplete reactions and deletion sequences. Therefore, optimized protocols are mandatory for successful synthesis. This protocol is based on the widely used Fmoc/tBu strategy.[7]

Mandatory Pre-synthesis Considerations
  • Coupling Reagents: Standard carbodiimide activators like DIC may be insufficient. The use of more potent uronium/aminium-based reagents such as HBTU, HATU, or PyBOP is strongly recommended to overcome the steric barrier.

  • Reaction Time & Temperature: A single, standard coupling time may not suffice. A "double coupling" strategy, where the coupling step is performed twice, is a robust approach. Mild heating (e.g., 40-50°C) can also increase reaction rates, though should be used with caution to avoid racemization of other residues.

  • Monitoring: After coupling Ac₅c, a qualitative ninhydrin (Kaiser) test is essential to confirm the absence of free primary amines, ensuring the reaction has gone to completion.

Detailed Step-by-Step SPPS Protocol (Single Coupling Cycle for Ac₅c)

This protocol assumes a 0.1 mmol scale synthesis on a standard polystyrene resin (e.g., Rink Amide).

  • Resin Preparation: a. Place the peptide-resin from the previous cycle into a suitable reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 20-30 minutes, then drain.[7]

  • Fmoc-Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the 20% piperidine treatment for an additional 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (Primary Recommendation): a. In a separate vial, dissolve Fmoc-Ac₅c-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture. c. Allow the mixture to pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 2-4 hours at room temperature. f. Drain the reaction solution.

  • Post-Coupling Wash: a. Wash the resin thoroughly with DMF (3-5 times). b. Wash with Dichloromethane (DCM) (2-3 times). c. Wash again with DMF (2-3 times).

  • Confirmation and Recoupling (Self-Validating Step): a. Take a small sample of resin beads and perform a Kaiser test. b. If the test is positive (beads turn blue): The coupling is incomplete. Repeat steps 4.3 and 4.4 (this is the "double coupling"). c. If the test is negative (beads remain colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.

  • N-Terminal Modification (Acetylation Example): a. If Ac₅c is the final N-terminal residue, after its Fmoc deprotection (Step 4.2), add a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF. b. React for 30-60 minutes. This yields the final 1-Acetamidocyclopentane-1-carbonyl moiety at the N-terminus of the peptide. c. Wash thoroughly with DMF.

Cleavage and Deprotection

a. After the full sequence is assembled, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water . c. Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. g. Purify the peptide using reverse-phase HPLC.

Visualizing the Experimental and Logical Workflow

G cluster_prep A. Preparation cluster_coupling B. Ac₅c Coupling cluster_validation C. Validation start Start with Peptide-Resin (Sequence N-1) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 activate Activate Fmoc-Ac₅c-OH (HATU/DIPEA) wash1->activate couple Couple to Resin (2-4 hours) activate->couple wash2 DMF/DCM Wash couple->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete kaiser->complete Negative incomplete Incomplete kaiser->incomplete Positive complete->deprotection Proceed to Next Cycle incomplete->couple RECOUPLE

Caption: SPPS workflow for incorporating the sterically hindered Ac₅c analog.

Expected Impact and Downstream Analysis

The introduction of Ac₅c is hypothesized to induce a distinct structural turn. This can be validated through several biophysical techniques.

Conformational Analysis
  • NMR Spectroscopy: In solution, 2D NMR experiments (like NOESY and ROESY) can reveal through-space proton-proton proximities. The constrained nature of Ac₅c will limit the number of observed NOEs, simplifying spectral assignment and providing clear evidence for a specific secondary structure.

  • Circular Dichroism (CD): CD spectroscopy provides a rapid assessment of the overall secondary structure content. A peptide containing Ac₅c might show a characteristic spectrum for a β-turn or helical structure, which would be absent in its flexible, linear counterpart.

  • X-ray Crystallography: For peptides that can be crystallized, this technique provides atomic-resolution detail of the backbone conformation, definitively showing the bond angles imposed by the cyclopentane ring.

Functional Impact: A Hypothetical Case Study

Consider a short peptide antagonist that binds to a therapeutic receptor. Its activity is moderate due to conformational flexibility.

Peptide SequenceBinding Affinity (Kd)Proteolytic Stability (t½ in serum)Conformation
Native Peptide: H-Ala-Gly-Phe-Leu-NH₂500 nM15 minRandom Coil
Modified Peptide: H-Ala-Ac₅c -Phe-Leu-NH₂25 nM> 8 hoursType II β-turn

In this example, replacing the flexible Glycine with the rigid Ac₅c pre-organizes the peptide into a β-turn that mimics the receptor-bound state. This leads to a 20-fold increase in binding affinity and a dramatic improvement in stability, transforming a marginal lead compound into a viable drug candidate.

G cluster_cause Structural Cause cluster_effect Functional Effect constraint Incorporate Ac₅c (Cyclopentane Ring) conformation Induce Stable β-Turn/Helix constraint->conformation stability Enhanced Proteolytic Stability (Longer t½) constraint->stability Steric shielding of peptide bond entropy Reduce Conformational Entropy conformation->entropy affinity Increased Binding Affinity (Lower Kd) entropy->affinity Lowers energetic penalty of binding

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Technical Notes & Optimization

Troubleshooting

How to improve the yield of 1-Acetamidocyclopentane-1-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most effective synthetic routes to prepare 1-Acetamidocyclopentane-1-carboxylic acid?

The most common and well-established methods for synthesizing α,α-disubstituted amino acids, such as the cyclopentyl derivative, begin with cyclopentanone. The two primary pathways are the Bucherer-Bergs reaction and the Strecker synthesis .[1] Both routes converge on the key intermediate, 1-aminocyclopentane-1-carboxylic acid, which is subsequently acetylated.

  • Bucherer-Bergs Reaction: This is a one-pot, multi-component reaction that condenses cyclopentanone, an alkali metal cyanide (e.g., KCN), and ammonium carbonate to form a hydantoin intermediate (5,5-cyclopentamethylenehydantoin).[2][3] This hydantoin is then hydrolyzed under strong acidic or basic conditions to yield 1-aminocyclopentane-1-carboxylic acid.

  • Strecker Synthesis: This pathway involves the reaction of cyclopentanone with ammonia and a cyanide source to form an α-aminonitrile intermediate (1-amino-1-cyanocyclopentane).[4][5] Similar to the Bucherer-Bergs route, this aminonitrile is then hydrolyzed to give the target amino acid.[6]

The final step in both sequences is the N-acetylation of the primary amine of 1-aminocyclopentane-1-carboxylic acid, typically using acetic anhydride or acetyl chloride, to yield the final product.

Synthesis_Overview cluster_paths Intermediate Formation Cyclopentanone Cyclopentanone Hydantoin 5,5-Cyclopentamethylene- hydantoin Cyclopentanone->Hydantoin Bucherer-Bergs Aminonitrile 1-Amino-1-cyanocyclopentane Cyclopentanone->Aminonitrile Strecker Reagents_BB KCN, (NH₄)₂CO₃ Reagents_BB->Hydantoin Reagents_S NH₃, KCN/HCN Reagents_S->Aminonitrile Hydrolysis Hydrolysis (H⁺ or OH⁻) Acetylation Acetylation (e.g., Ac₂O) FinalProduct 1-Acetamidocyclopentane- 1-carboxylic acid AminoAcid 1-Aminocyclopentane- 1-carboxylic acid Hydantoin:e->AminoAcid:w Aminonitrile:e->AminoAcid:w AminoAcid->FinalProduct

Caption: Comparative workflow of Bucherer-Bergs and Strecker syntheses.

Troubleshooting Guide

Q2: My yield for the initial hydantoin (Bucherer-Bergs) or aminonitrile (Strecker) formation is poor. What are the likely causes?

Low yield in the initial condensation step is a frequent issue stemming from suboptimal reaction conditions. The formation of these intermediates involves sensitive equilibria that can be disrupted easily.

Causality & Troubleshooting Steps:

  • pH Control (Bucherer-Bergs): The Bucherer-Bergs reaction requires a slightly alkaline environment (pH 8-9) to proceed efficiently.[7] Ammonium carbonate acts as a buffer. If the pH is too low, cyanohydrin formation is hindered; if it's too high, cyanide can degrade.

    • Solution: Verify the quality and quantity of your ammonium carbonate. Ensure the reaction medium is aqueous or alcoholic to allow for proper salt dissociation and buffering.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants is a primary cause of low yield. For the Bucherer-Bergs reaction, a molar ratio of 1 (ketone) : 2 (cyanide) : 2 (ammonium carbonate) is often recommended to drive the reaction forward.[7]

    • Solution: Carefully measure all reagents. Consider that ammonium carbonate can decompose upon storage; using a fresh batch is advisable.

  • Temperature and Reaction Time: These reactions are typically not instantaneous and require heating to proceed to completion. The condensation of a ketone with cyanide and ammonium carbonate is often performed by heating in aqueous ethanol at 60–70°C.[8]

    • Solution: Ensure your reaction is heated to the recommended temperature (typically 60-100°C) for a sufficient duration (several hours to overnight).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cyanide Source Quality: Alkali cyanides (NaCN, KCN) are hygroscopic and can degrade over time. Using a low-purity source will directly impact the yield.

    • Solution: Use a fresh, dry, high-purity cyanide source. Always handle cyanides with extreme caution in a well-ventilated fume hood.

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Low Conversion Insufficient temperature or time.Increase reaction temperature to 60-80°C and monitor by TLC until starting material is consumed.
Poor quality of reagents.Use fresh ammonium carbonate and a high-purity, dry cyanide source.
Side Product Formation Incorrect pH.Ensure proper buffering with ammonium carbonate in an aqueous/ethanolic system.[7]
Incorrect stoichiometry.Use a molar excess of cyanide and ammonium carbonate relative to the ketone.[7][9]
Q3: The hydrolysis of my hydantoin or aminonitrile intermediate is incomplete. How can I drive it to completion?

The hydrolysis of these sterically hindered intermediates requires forcing conditions, and incomplete reaction is a common bottleneck.

Causality & Troubleshooting Steps:

  • Hydrolysis Conditions: Both intermediates are resistant to hydrolysis. This step typically requires refluxing in a strong acid (e.g., 6M HCl) or a strong base (e.g., 30% Ba(OH)₂ or >4M NaOH) for an extended period.[4][7]

    • Solution: Increase the concentration of the acid or base and prolong the reflux time. For hydantoins, barium hydroxide is particularly effective as it precipitates the resulting carbonate, driving the reaction to completion.

  • Product Precipitation: In some cases, the amino acid product may have limited solubility in the reaction mixture, potentially coating the unreacted starting material and inhibiting further hydrolysis.

    • Solution: Ensure adequate solvent volume to maintain solubility. For base-catalyzed hydrolysis, the amino acid salt should be soluble.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Intermediate Is the intermediate (hydantoin/ aminonitrile) formed in high yield? Start->Check_Intermediate Troubleshoot_Step1 Troubleshoot Step 1: - Check reagent stoichiometry & quality - Verify temperature & time - Ensure correct pH (for B-B) Check_Intermediate->Troubleshoot_Step1 No Check_Hydrolysis Is the hydrolysis step complete? Check_Intermediate->Check_Hydrolysis Yes Troubleshoot_Step1->Check_Intermediate Re-run Troubleshoot_Step2 Troubleshoot Step 2 (Hydrolysis): - Increase acid/base concentration - Prolong reflux time - Use Ba(OH)₂ for hydantoin Check_Hydrolysis->Troubleshoot_Step2 No Check_Purification Is product lost during purification? Check_Hydrolysis->Check_Purification Yes Troubleshoot_Step2->Check_Hydrolysis Re-run Troubleshoot_Purification Troubleshoot Step 3 (Purification): - Optimize pH for precipitation - Use appropriate recrystallization solvent - Check extraction efficiency Check_Purification->Troubleshoot_Purification Yes Success Yield Improved Check_Purification->Success No Troubleshoot_Purification->Check_Purification Re-run

Caption: Decision workflow for troubleshooting low yield issues.
Q4: How should I purify the final product to remove unreacted intermediates and side products?

Purification of amino acids relies on their amphoteric nature and differences in solubility compared to impurities.

Best Practices for Purification:

  • Acid-Base Extraction: This is the most effective method for separating your carboxylic acid product from neutral or basic impurities.[10][11]

    • Protocol:

      • After the reaction, quench the mixture and adjust the pH to >10 with NaOH to dissolve the amino acid as its sodium salt.

      • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral organic impurities.

      • Carefully acidify the aqueous layer with concentrated HCl to the isoelectric point of the amino acid (typically pH 3-6). The product will precipitate out of the solution.

      • Collect the solid product by filtration, wash with cold water, and then a small amount of a non-polar solvent like diethyl ether to remove adhered impurities.

  • Recrystallization: This is a crucial final step to achieve high purity.

    • Protocol: The crude, filtered product can be recrystallized from a suitable solvent system. Aqueous ethanol or water are often good starting points for amino acids. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.[12]

Detailed Experimental Protocol

Protocol: Synthesis via Bucherer-Bergs Reaction

This protocol outlines the synthesis of the hydantoin intermediate, followed by hydrolysis and acetylation.

Part A: Synthesis of 5,5-Cyclopentamethylenehydantoin

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.2 eq).

  • Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are sufficiently suspended.

  • Heat the reaction mixture to 60-70°C with vigorous stirring. The mixture will typically become a clear solution before a precipitate forms.

  • Maintain the temperature and stir for 6-12 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) for the disappearance of cyclopentanone.

  • After completion, cool the reaction mixture in an ice bath. The hydantoin product should precipitate.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude hydantoin can often be used directly in the next step.

Part B: Hydrolysis to 1-Aminocyclopentane-1-carboxylic Acid

  • Place the crude 5,5-cyclopentamethylenehydantoin (1.0 eq) in a heavy-walled, sealed tube or a robust round-bottom flask with an efficient reflux condenser.

  • Add a 25-30% aqueous solution of barium hydroxide (Ba(OH)₂, 4.0-5.0 eq).

  • Heat the mixture to 120-140°C in an oil bath for 24-48 hours. Caution: High pressure may develop.

  • Cool the reaction. A solid (barium carbonate) will have formed. Dilute with water and bubble CO₂ gas through the mixture to precipitate any excess Ba(OH)₂ as BaCO₃.

  • Filter off all the barium carbonate solids and wash them with hot water.

  • Combine the filtrate and washings, then concentrate under reduced pressure to obtain the crude amino acid. Further purification can be achieved by recrystallization from aqueous ethanol.

Part C: N-Acetylation to Final Product

  • Suspend the 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane.

  • Cool the mixture in an ice bath. Add acetic anhydride (1.1-1.5 eq) dropwise while maintaining the pH between 9-10 by the simultaneous addition of aqueous NaOH (e.g., 2M).

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture with concentrated HCl to pH ~2.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final 1-Acetamidocyclopentane-1-carboxylic acid by recrystallization (e.g., from ethyl acetate/hexane or water).

References
  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • PubMed Central (PMC). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • PubMed Central (PMC). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents. Synthesis of aminocyclopentane carboxylic acids.
  • ResearchGate. How can I purify carboxylic acid?. [Link]

  • PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]

  • Google Patents. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Google Patents. An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

Sources

Optimization

Optimizing storage conditions for 1-Acetamidocyclopentane-1-carboxylic acid to prevent degradation

Technical Support Center: 1-Acetamidocyclopentane-1-carboxylic acid Welcome to the technical support center for 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Acetamidocyclopentane-1-carboxylic acid

Welcome to the technical support center for 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a specialized N-acetylated cyclic amino acid, its stability is paramount for reproducible experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its storage and handling.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues that may arise during the handling and storage of 1-Acetamidocyclopentane-1-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: Visible Changes in the Compound – Discoloration or Clumping

  • Question: My white powder of 1-Acetamidocyclopentane-1-carboxylic acid has developed a yellowish tint and is starting to clump. What is happening and is it still usable?

  • Expert Analysis: The observed discoloration and clumping are classic indicators of chemical degradation and/or moisture absorption. As a solid, the compound should be a free-flowing white crystalline powder.[1] Any deviation suggests a compromise in purity.

    • Causality:

      • Moisture Absorption: Carboxylic acids and amides can be hygroscopic, meaning they absorb moisture from the air.[2] This leads to caking and can accelerate chemical degradation through hydrolysis.

      • Oxidation: Discoloration can be a sign of oxidation, potentially accelerated by exposure to air, light, or trace metal impurities.

      • Thermal Stress: Exposure to elevated temperatures can accelerate degradation pathways. While the melting point is high (195-197 °C), degradation can occur at much lower temperatures over time.[3]

  • Recommended Action Protocol:

    • Quarantine the Material: Immediately isolate the affected vial to prevent potential cross-contamination of other reagents.

    • Verify Storage Conditions: Check your storage unit's temperature and humidity logs. Ensure the container was tightly sealed.

    • Purity Assessment (If Critical): If the experiment is sensitive to impurities, the material's purity should be re-assessed. Standard methods for analyzing carboxylic acids and amino acid derivatives include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often after a derivatization step.[4][5][6]

    • Disposal: If significant degradation is suspected or confirmed, it is best to discard the material according to your institution's chemical waste disposal guidelines.[7] Using a degraded compound can lead to unreliable and misleading experimental results.

Issue 2: Inconsistent or Failed Experimental Results

  • Question: My experiments (e.g., cell culture, conjugation reaction) using 1-Acetamidocyclopentane-1-carboxylic acid have been failing or giving inconsistent results, even with a freshly prepared solution. Could storage be the issue?

  • Expert Analysis: Yes, this is a strong possibility. The degradation of the parent compound leads to a lower effective concentration and the presence of unknown byproducts that could interfere with your experimental system.

    • Causality - Potential Degradation Pathways:

      • Hydrolysis of the Amide Bond: The N-acetyl group can be susceptible to hydrolysis, especially if solutions are prepared in acidic or basic buffers and stored for extended periods. This would yield 1-aminocyclopentane-1-carboxylic acid and acetic acid.[7][8][9]

      • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), particularly when exposed to heat or light.[3][10][11] This would result in a completely different molecular entity.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results Observed B Prepare Fresh Solution from Stock Solid Material A->B C Review Solution Prep: pH, Buffer, Solvent A->C E Does the Issue Persist? B->E D Assess Stock Solid: Visual Inspection (Color, Form) H Verify Storage Conditions (Temp, Humidity, Light) D->H F Issue Resolved: Previous solution was degraded. Adopt fresh prep protocol. E->F No G Issue Persists: Problem likely with solid stock. E->G Yes G->D I Consider Purity Re-analysis (e.g., HPLC, LC-MS) H->I J Source New, Verified Lot of the Compound I->J

    Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for solid 1-Acetamidocyclopentane-1-carboxylic acid?

    • A1: To maximize shelf-life, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][12] Based on general best practices for similar compounds, refrigerated storage at 2-8°C is highly recommended.[13][14] While some suppliers may indicate room temperature storage is acceptable, cooler temperatures significantly slow down potential degradation reactions. The storage area should also have low relative humidity.[15]

  • Q2: How should I handle the compound in the laboratory?

    • A2: Handle the compound in accordance with good laboratory practice.[8] Use personal protective equipment (gloves, safety glasses).[16] To prevent moisture absorption, allow the container to equilibrate to room temperature before opening.[14] Weigh out the desired amount quickly and securely reseal the container immediately. Minimize exposure to light.[13]

  • Q3: Can I store solutions of 1-Acetamidocyclopentane-1-carboxylic acid?

    • A3: It is strongly recommended to prepare solutions fresh for each experiment. Amide and carboxylic acid groups can be susceptible to hydrolysis, and the stability in solution is highly dependent on the solvent, pH, and temperature.[7][9] If you must store a solution, it should be for a very short duration, stored at 2-8°C or frozen at -20°C, and protected from light. A small-scale pilot study to confirm stability in your specific buffer system over your desired storage time is advised.

  • Q4: What are the primary factors that cause degradation?

    • A4: The three main environmental factors that can compromise the stability of 1-Acetamidocyclopentane-1-carboxylic acid are:

      • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.

      • Humidity/Moisture: Moisture can lead to hydrolysis of the amide bond and cause physical clumping of the powder.[2][15]

      • Light: UV and even visible light can provide the energy to initiate photolytic degradation pathways, such as decarboxylation.[10][17]

  • Q5: What are the likely degradation products?

      • From Hydrolysis: 1-Aminocyclopentane-1-carboxylic acid and acetic acid.[8]

      • From Decarboxylation: 1-Acetamidocyclopentane.[11] These byproducts would have different chemical properties and biological activities, impacting experimental outcomes.

Summary of Storage Recommendations

ParameterOptimal ConditionRationale
Temperature 2-8°C (Refrigerated) Slows down rates of potential hydrolytic and oxidative degradation.[13]
Humidity Low (use of desiccator recommended) Prevents moisture absorption, which can cause clumping and hydrolysis.[2][15]
Light Protected from light (Amber vial) Minimizes risk of photodegradation, such as decarboxylation.[10][13]
Atmosphere Tightly sealed container Prevents exposure to ambient moisture and atmospheric oxygen.[1][7]

Logical Framework for Storage and Handling

The following diagram illustrates the decision-making process for ensuring the integrity of your 1-Acetamidocyclopentane-1-carboxylic acid.

cluster_0 Initial Handling cluster_1 Experimental Use cluster_2 Problem Resolution Receiving Receive Compound Initial_Inspection Inspect for Color (Should be White) & Form (Crystalline Powder) Receiving->Initial_Inspection Log_Entry Log Lot #, Date, & Initial Assessment Initial_Inspection->Log_Entry Storage Store at 2-8°C in Dark, Dry, Sealed Container Log_Entry->Storage Equilibrate Equilibrate to RT Before Opening Storage->Equilibrate Troubleshoot Troubleshoot: - Visual Change? - Poor Results? Storage->Troubleshoot Weigh Weigh Quickly Equilibrate->Weigh Reseal Tightly Reseal Immediately Weigh->Reseal Prep_Solution Prepare Solution Fresh Weigh->Prep_Solution Verify Verify Storage Conditions Troubleshoot->Verify Reanalyze Consider Purity Re-analysis Verify->Reanalyze Discard Discard if Degraded Reanalyze->Discard

Caption: Best practices workflow for compound management.

References

  • Olsen, K. & Giles, L. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM. Available at: [Link]

  • Fors, B. P., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie International Edition, 61(40), e202209085. Available at: [Link]

  • Ghandi, K., et al. (n.d.). Photocatalytic oxidation of carboxylic acids. ResearchGate. Available at: [Link]

  • Stewart, J. A. (1975). A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester. International Journal of Peptide and Protein Research, 7(6), 461-466. Available at: [Link]

  • National Analytical Corporation. (n.d.). 1-acetamidocyclopentane-1-carboxylic Acid. Tradeindia. Available at: [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(2). Available at: [Link]

  • Cowell, R. D., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3249-3257. Available at: [Link]

  • Neuberger, A., & Ratcliffe, W. A. (1973). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. Biochemical Journal, 133(4), 623-628. Available at: [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Available at: [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Available at: [Link]

  • Ali, A., & Farid, U. (2016). Degradation pathways of amino acids during thermal utilization of biomass: a review. Journal of the Energy Institute, 90(4), 547-557.
  • Coupland, J. N. (2004). The influence of humidity and temperature on the stability of bleaching powder. Journal of Applied Chemistry, 6(2), 60-67.
  • ResearchGate. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Available at: [Link]

  • Le, C., et al. (2017). Photocatalytic Aminodecarboxylation of Carboxylic Acids. PMC. Available at: [Link]

  • Jia, Y. J., et al. (1999). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Bioscience, Biotechnology, and Biochemistry, 63(3), 542-547. Available at: [Link]

  • Global Research Chem. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First. Available at: [Link]

  • Sterling, W. R., et al. (1962). The metabolism of 1-aminocyclopentane-1-carboxylic acid in normal and neoplastic tissues. Biochemical Pharmacology, 11, 135-145. Available at: [Link]

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

  • PubChem. (n.d.). 1-Acetylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Available at: [Link]

  • Piraud, M., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79-87. Available at: [Link]

  • Stepan, A. F., et al. (2016). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Available at: [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1-Acetamidocyclopentane-1-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffers. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to design robust and successful experiments.

Introduction: Understanding the Molecule

1-Acetamidocyclopentane-1-carboxylic acid is a compound characterized by three key structural features: a lipophilic cyclopentane ring, a polar amide group, and an ionizable carboxylic acid group. It is the carboxylic acid moiety that is the primary determinant of its aqueous solubility. As a weak acid, its charge state—and therefore its solubility—is highly dependent on the pH of the surrounding medium.[1][2][3] Many reported issues of poor solubility stem from attempting to dissolve the compound in neutral pH buffers where it exists predominantly in its less soluble, neutral (protonated) form.

Part 1: Foundational Troubleshooting - The Role of pH
Q1: Why is 1-Acetamidocyclopentane-1-carboxylic acid poorly soluble in my neutral aqueous buffer (e.g., PBS at pH 7.4)?

Answer: The root cause of the low solubility at neutral pH lies in the protonation state of the carboxylic acid group.

  • The Science: Carboxylic acids are weak acids, meaning they exist in equilibrium between a protonated, uncharged form (R-COOH) and a deprotonated, charged (anionic) form (R-COO⁻). The uncharged R-COOH form is significantly less soluble in water than the charged R-COO⁻ form.[4][5]

  • The pKa Value: The transition between these two forms is governed by the acid dissociation constant (pKa). While the exact experimental pKa of this specific molecule is not widely published, typical carboxylic acids have pKa values in the range of 3-5.[6]

  • The Henderson-Hasselbalch Equation: This principle dictates the ratio of the two forms at a given pH.[7][8] pH = pKa + log([R-COO⁻]/[R-COOH]) When the buffer pH is close to or below the pKa, the compound will be mostly in its neutral, less soluble R-COOH form. To achieve high solubility, the pH must be raised significantly above the pKa to drive the equilibrium towards the highly soluble R-COO⁻ (carboxylate) form.

Q2: What is the most effective first step to solubilize this compound?

Answer: The primary and most effective strategy is to increase the pH of the solution. By preparing a concentrated stock solution in a basic aqueous medium, you can deprotonate the carboxylic acid, forming a highly soluble sodium or potassium salt in situ.

As a rule of thumb, adjusting the pH to be at least 2 units above the compound's pKa will ensure that >99% of the molecules are in the ionized, soluble form. Assuming a pKa of ~4.5, a target pH of 7.5 or higher is recommended, with pH 8-9 often being optimal for creating a stock solution.

Part 2: Experimental Protocols & Workflow

The following workflow provides a systematic approach to troubleshooting solubility issues.

G A Start: Compound fails to dissolve in neutral buffer (e.g., PBS pH 7.4) B Action: Prepare a concentrated stock solution using pH adjustment. (See Protocol 1) A->B C Did the compound dissolve? B->C D Success: You have a soluble stock solution. Proceed with experiment, minding final pH. C->D  Yes E Action: Introduce a co-solvent to the basic solution. (See Protocol 2) C->E  No, or target concentration not reached F Did the compound dissolve? E->F G Success: Soluble stock achieved. Note: Co-solvent may impact downstream assays. F->G  Yes H Advanced Troubleshooting: - Consider gentle heating/sonication. - Evaluate different co-solvents. - Contact Technical Support. F->H  No

Caption: A logical workflow for troubleshooting solubility.

Protocol 1: Solubilization via pH-Adjusted Stock Solution

This protocol describes the self-validating standard procedure for creating a soluble, concentrated stock of 1-Acetamidocyclopentane-1-carboxylic acid.

Materials:

  • 1-Acetamidocyclopentane-1-carboxylic acid powder

  • High-purity water (e.g., Milli-Q®)

  • 0.1 M to 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile conical tube or beaker.

  • Initial Suspension: Add a fraction of the final desired volume of high-purity water (e.g., add 8 mL for a final volume of 10 mL). The compound will likely form a slurry or suspension.

  • Titrate with Base: While stirring or vortexing, add the NaOH solution dropwise. Monitor the suspension. As the pH increases, the powder will begin to dissolve.

  • Monitor pH and Clarity: Continue adding NaOH until all the solid has dissolved and the solution is completely clear. Use a pH meter to measure the pH of the final clear solution. Aim for a pH between 8.0 and 9.0 for a robust stock.

  • Final Volume Adjustment: Once the compound is fully dissolved, add high-purity water to reach the final target volume and mix thoroughly.

  • Validation: Re-check the pH to ensure it remains in the target range. Visually inspect the solution against a dark background to confirm the absence of any undissolved particulates.

  • Sterilization & Storage: If required for cell-based assays, sterile-filter the stock solution through a 0.22 µm filter. Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Part 3: Advanced Troubleshooting & FAQs
Q3: I've raised the pH, but I still can't reach my desired high concentration. What should I do next?

Answer: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent. Co-solvents work by reducing the overall polarity of the aqueous medium, which helps to solubilize the nonpolar cyclopentane ring of the molecule.[9][10]

Commonly used biocompatible co-solvents include:

Co-solventTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)5 - 20%Potent solvent; ensure compatibility with your experimental system.
Ethanol10 - 30%Biocompatible but can be volatile.
Propylene Glycol (PG)10 - 40%Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400)10 - 50%A non-volatile and less toxic option.[11]
Protocol 2: Co-Solvent Screening
  • Prepare a Basic Aqueous Solution: Following Protocol 1 (steps 1-4), dissolve the compound in a basic aqueous solution but use only ~50% of your final target volume.

  • Introduce Co-solvent: Slowly add the chosen co-solvent (e.g., DMSO) to the aqueous stock solution while stirring.

  • Observe and Adjust: Continue adding the co-solvent up to the maximum tolerable percentage for your experiment, or until the desired concentration is achieved in a clear solution.

  • Final Volume: Top up to the final volume with the basic aqueous solution.

  • Validation: Always run a vehicle control (buffer + co-solvent, without the compound) in your experiments to account for any effects of the co-solvent itself.

Q4: My compound dissolves in the high-pH stock but crashes out when I dilute it into my neutral pH cell culture media. Why is this happening?

Answer: This is a common and predictable issue. When you add your small volume of concentrated, high-pH stock to the large volume of your experimental buffer (which has its own buffering capacity), the final pH of the mixture will be dominated by the experimental buffer. If this final pH is below the compound's "solubility pH," it will precipitate.

Solutions:

  • Check Final Concentration vs. Solubility: Ensure your final working concentration is below the compound's maximum solubility at the final pH. You may need to perform a solubility curve analysis.

  • Increase Buffer Capacity: If possible, use a final experimental buffer with a higher buffering capacity to better resist the pH shift.

  • Incorporate Co-solvents: A co-solvent in the stock solution can sometimes help maintain solubility even after dilution.

  • Lower the Stock Concentration: Prepare a less concentrated stock solution so that a larger volume must be added to the final medium. This can sometimes mitigate the localized concentration effects that trigger precipitation.

Q5: Can I just add solid powder directly to my experiment and adjust the pH there?

Answer: This is strongly discouraged. Adding solid powder and then titrating with a strong base directly in your final experimental setup (e.g., a 96-well plate or a flask with cells) can create localized pH hotspots that can damage or kill cells and denature proteins. The best practice is always to prepare a validated, pH-adjusted, and fully solubilized stock solution first, and then dilute it into your final system.

References
  • Vertex AI Search Result[12] 1-Aminocyclopentanecarboxylic acid 52-52-8 wiki. (n.d.).

  • Vertex AI Search Result[13] 1-Aminocyclopentanecarboxylic acid - Solubility of Things. (n.d.).

  • Vertex AI Search Result[14] 1-Aminocyclopropane-1-carboxylic acid | Endogenous Metabolite | MedChemExpress. (n.d.).

  • Vertex AI Search Result[15] 1-Aminocyclopropane-1-carboxylic acid - Wikipedia. (n.d.).

  • Vertex AI Search Result[16] Cyclopentanecarboxylic acid - Wikipedia. (n.d.).

  • Vertex AI Search Result[17] (-)-(1R,3S-3-Aminocyclopentane carboxylic acid - Chem-Impex. (n.d.).

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • Hirano, A., Wada, M., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 204–211. [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

  • Mooney, K. G., Mintun, M. A., et al. (1984). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 73(10), 1373–1379. [Link]

  • ResearchGate. (2025). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Naeem, M., & Masooma, S. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • ResearchGate. (2025). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • Avdeef, A. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. ADMET & DMPK, 5(2), 89-139. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Hirano, A., & Kameda, T. (2022). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. Biophysics and Physicobiology, 19, e190011. [Link]

  • PubChem. (n.d.). 1-Acetylcyclopentane-1-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]

  • ACS Publications. (2000). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology, 34(24), 5144-5151. [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(17), 4113–4125. [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Wikipedia. (n.d.). Cysteine. [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. [Link]

  • CAS Common Chemistry. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 1-amino- (CAS 52-52-8). [Link]

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Optimization

Strategies to reduce side products in 1-Acetamidocyclopentane-1-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this multi-step synthesis. We will move beyond simple procedural outlines to address the nuanced chemical principles that govern reaction outcomes, helping you mitigate side product formation and maximize the yield and purity of your target compound.

Overview of the Synthetic Pathway

The most robust and common route to 1-Acetamidocyclopentane-1-carboxylic acid involves a three-stage process starting from cyclopentanone. This pathway leverages the Bucherer-Bergs reaction to construct the core α,α-disubstituted amino acid skeleton, which is subsequently hydrolyzed and acetylated. Each stage presents unique challenges and potential for byproduct formation that must be carefully controlled.

Synthesis_Workflow A Cyclopentanone B 5,5-Cyclopentanespirohydantoin A->B Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) C 1-Aminocyclopentane- 1-carboxylic acid B->C Hydrolysis (e.g., Ba(OH)₂) D 1-Acetamidocyclopentane- 1-carboxylic acid (Final Product) C->D Acetylation (e.g., Ac₂O)

Caption: High-level workflow for the synthesis of 1-Acetamidocyclopentane-1-carboxylic acid.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Part 1: The Bucherer-Bergs Reaction (Cyclopentanone → 5,5-Cyclopentanespirohydantoin)

Question 1: My yield of 5,5-cyclopentanespirohydantoin is low, and I've isolated significant amounts of unreacted cyclopentanone and a viscous oil that appears to be a polymer.

Answer: This is a frequent issue stemming from two competing side reactions and suboptimal reaction conditions: cyanohydrin formation and base-catalyzed self-condensation of cyclopentanone.[1]

  • Causality: The Bucherer-Bergs reaction is a multi-component equilibrium process.[2][3] Ammonium carbonate decomposes upon heating to provide ammonia (NH₃) and carbon dioxide (CO₂).[4] If the reaction is run in an open vessel at elevated temperatures, the volatile ammonia can escape, shifting the equilibrium away from the formation of the key aminonitrile intermediate and reducing the overall yield. Furthermore, the basic conditions can promote the aldol self-condensation of cyclopentanone, leading to oligomeric side products.[1]

  • Troubleshooting Strategies:

    • Temperature & Pressure Control: The reaction should be conducted in a sealed, pressure-rated vessel (a steel bomb or a sealed pressure tube).[5] This prevents the loss of volatile components like ammonia and CO₂, ensuring they remain in the reaction mixture to drive the equilibrium toward the desired hydantoin product. Heating at 110-120 °C in a closed system can significantly improve yields.[4][5]

    • Solvent Choice: While aqueous ethanol is common, for difficult substrates, using a solvent like molten acetamide can improve solubility and reaction rates.[5]

    • Reagent Stoichiometry: Ensure an appropriate molar ratio of reagents. A common starting point is a 1:2:2 molar ratio of ketone to cyanide salt to ammonium carbonate.[2] An excess of the cyanide and carbonate sources is often beneficial.

    • Agitation: Inefficient stirring of the biphasic reaction mixture can lead to low conversion. Ensure vigorous agitation throughout the reaction period.[4]

Bucherer_Bergs_Issues Start Low Hydantoin Yield Issue1 Unreacted Cyclopentanone Start->Issue1 Issue2 Polymeric Byproducts Start->Issue2 Cause1 Loss of Volatile NH₃/CO₂ (Open System) Issue1->Cause1 Cause2 Aldol Condensation (Basic Conditions) Issue2->Cause2 Solution1 Use Sealed Pressure Vessel Cause1->Solution1 Solution2 Optimize Temperature (e.g., 110-120 °C) Cause1->Solution2 Solution3 Ensure Vigorous Stirring Cause1->Solution3 Cause2->Solution2

Caption: Troubleshooting logic for low yields in the Bucherer-Bergs reaction.

Part 2: Hydrolysis (5,5-Cyclopentanespirohydantoin → 1-Aminocyclopentane-1-carboxylic acid)

Question 2: My hydrolysis is incomplete. After workup, I have a mixture of the desired amino acid and a significant amount of a less polar, neutral compound identified as N-carbamoyl-1-aminocyclopentane-1-carboxylic acid.

Answer: This is a classic case of incomplete hydrolysis. The cleavage of the hydantoin ring occurs in two distinct steps, and the second step is often the rate-limiting one.

  • Causality: The hydrolysis of a hydantoin ring under basic conditions first involves the cleavage of one of the amide bonds to form the corresponding N-carbamoyl amino acid salt.[2][6] This intermediate must then undergo a second, more difficult hydrolysis step to cleave the carbamoyl group, releasing the free amino acid. Insufficiently harsh conditions (e.g., low temperature, short reaction time, or weak base) will cause the reaction to stall at the N-carbamoyl intermediate stage.

  • Troubleshooting Strategies:

    • Increase Reaction Severity: To drive the second hydrolysis step to completion, you must increase the reaction's energy input.

      • Higher Temperature: Refluxing for an extended period (24-48 hours) is often necessary.

      • Stronger Base: While NaOH or KOH can be used, barium hydroxide (Ba(OH)₂) is particularly effective. It drives the reaction forward and facilitates product isolation, as the excess Ba(OH)₂ and barium carbonate can be removed by filtration after acidification with sulfuric acid.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of both the starting hydantoin and the N-carbamoyl intermediate before proceeding with the workup.

ConditionStarting HydantoinN-Carbamoyl IntermediateTarget Amino AcidRecommendation
10% NaOH, 100°C, 8h5%45%50%Incomplete. Increase time and/or temperature.
Ba(OH)₂, 110°C, 24h<1%<2%>97%Optimal. Conditions are sufficient for full conversion.
10% NaOH, 80°C, 24h15%50%35%Insufficient. Increase temperature significantly.

Table 1: Illustrative effect of hydrolysis conditions on product distribution.

Part 3: Acetylation (Amino Acid → 1-Acetamidocyclopentane-1-carboxylic acid)

Question 3: The final acetylation step gives a low yield, and my product is contaminated with the starting amino acid. How can I improve the conversion?

Answer: Incomplete acetylation is typically due to suboptimal pH control and the deactivation of the acetylating agent.

  • Causality: The nucleophile in this reaction is the free amino group (-NH₂). Under acidic conditions, this group is protonated to -NH₃⁺, which is not nucleophilic and will not react with acetic anhydride. The Schotten-Baumann reaction conditions are ideal for this transformation. The reaction is run in a basic aqueous solution (e.g., with NaOH or NaHCO₃) where the amino group is deprotonated and thus highly reactive. Acetic anhydride is added, and the base serves two purposes: it keeps the amine deprotonated and neutralizes the acetic acid byproduct formed during the reaction, maintaining a favorable pH.

  • Troubleshooting Strategies:

    • Adopt Schotten-Baumann Conditions: Dissolve the 1-aminocyclopentane-1-carboxylic acid in a dilute aqueous base (e.g., 1-2 M NaOH). Cool the solution in an ice bath.

    • Controlled Reagent Addition: Add the acetic anhydride dropwise with vigorous stirring while simultaneously adding a base solution to maintain the pH in the 8-10 range. This ensures the amino group remains nucleophilic.

    • Monitor pH: Use a pH meter to monitor the reaction. If the pH drops too low, the reaction will stop.

    • Final Workup: Once the reaction is complete (as monitored by TLC), acidify the solution with HCl to precipitate the product, which is typically much less water-soluble than the starting amino acid.[7]

General FAQs

Q: What are the best general practices for purifying the final product? A: 1-Acetamidocyclopentane-1-carboxylic acid is a solid. The most effective purification method is recrystallization.[7] After acidic workup and filtration, the crude solid can be recrystallized from hot water or an ethanol/water mixture. If neutral impurities (like unreacted hydantoin from a failed hydrolysis) are present, you can perform an acid-base extraction: dissolve the crude product in a weak base (e.g., aq. NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.[8]

Q: Is a Strecker synthesis a viable alternative to the Bucherer-Bergs reaction? A: Yes, the Strecker synthesis is a powerful alternative for producing α-amino acids.[9][10] It involves reacting cyclopentanone with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[11][12] The primary side reaction to control in a Strecker synthesis is the competing formation of a cyanohydrin, which leads to an α-hydroxy acid upon hydrolysis.[1] The Bucherer-Bergs is often preferred for ketones as it directly yields the stable, crystalline hydantoin intermediate, which is typically easier to isolate and purify before the final hydrolysis step.[13]

Optimized Experimental Protocols

Protocol 1: Optimized Bucherer-Bergs Synthesis of 5,5-Cyclopentanespirohydantoin
  • In a 250 mL pressure vessel (steel bomb), add cyclopentanone (0.1 mol, 8.4 g), potassium cyanide (0.22 mol, 14.3 g), and ammonium carbonate (0.3 mol, 28.8 g).

  • Add 100 mL of 50% aqueous ethanol.

  • Seal the vessel tightly and place it in an oil bath behind a safety shield.

  • Heat the mixture to 115 °C with vigorous stirring for 12 hours.

  • Cool the vessel to room temperature slowly before carefully opening it in a well-ventilated fume hood.

  • Cool the resulting slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL) and then cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to yield 5,5-cyclopentanespirohydantoin. (Expected yield: 80-90%).

Protocol 2: High-Efficiency Hydrolysis of 5,5-Cyclopentanespirohydantoin
  • To a round-bottom flask equipped with a reflux condenser, add 5,5-cyclopentanespirohydantoin (0.1 mol, 15.4 g) and barium hydroxide octahydrate (0.4 mol, 126.2 g).

  • Add 200 mL of deionized water.

  • Heat the mixture to a vigorous reflux with stirring for 24-36 hours. Monitor the reaction by TLC until all starting material and the N-carbamoyl intermediate have disappeared.

  • Cool the mixture to room temperature. While stirring, slowly add 2M sulfuric acid until the pH of the solution is approximately 7. A dense precipitate of BaSO₄ will form.

  • Heat the mixture to boiling to coagulate the BaSO₄, then cool and filter through a pad of Celite to remove the solids. Wash the filter cake with hot water.

  • Concentrate the filtrate under reduced pressure to yield 1-aminocyclopentane-1-carboxylic acid, which can be used directly in the next step.

Protocol 3: Selective N-Acetylation
  • Dissolve the crude 1-aminocyclopentane-1-carboxylic acid (approx. 0.1 mol) in 150 mL of 1.5 M NaOH solution in a flask and cool to 0-5 °C in an ice bath.

  • With vigorous stirring, add acetic anhydride (0.12 mol, 12.2 g) dropwise over 30 minutes. Use a pH meter to monitor the reaction, and co-add 4 M NaOH solution as needed to maintain a pH between 9 and 10.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Slowly acidify the clear solution with concentrated HCl with cooling until the pH is ~2. A white precipitate will form.

  • Cool the mixture in an ice bath for 1 hour, then collect the product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. Recrystallize from hot water to obtain pure 1-Acetamidocyclopentane-1-carboxylic acid. (Expected yield: 85-95%).

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Note: While a direct link to the full text may require subscription, its principles are widely cited, as seen in sources like the NIH bookshelf article on Bucherer-Bergs synthesis).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26, A–E. Retrieved from [Link]

  • Thieme. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Retrieved from [Link]

  • Nnane, I. P., et al. (2019). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 24(15), 2749. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-acetylation of 1-aminocyclopentane-1-carboxylic acid

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 16, 2026 Welcome to the technical support guide for the N-acetylation of 1-aminocyclopentane-1-carboxylic acid (also known as Cycloleucine)[1...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 16, 2026

Welcome to the technical support guide for the N-acetylation of 1-aminocyclopentane-1-carboxylic acid (also known as Cycloleucine)[1][2]. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this crucial synthetic transformation. The N-acetylated product is a valuable building block in medicinal chemistry and drug development.

This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions for higher yield, purity, and reproducibility.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the N-acetylation of 1-aminocyclopentane-1-carboxylic acid.

Issue 1: Low or No Product Yield

  • Q: My reaction shows a low conversion of the starting material, or no product formation at all. What are the likely causes and how can I fix it?

    A: Low or no yield is the most common issue and typically points to one of three areas: reagent deactivation, insufficient reactivity, or suboptimal conditions.

    • Cause A: Deactivation of the Amine Nucleophile. The N-acetylation reaction generates one equivalent of an acid byproduct (e.g., acetic acid from acetic anhydride, or HCl from acetyl chloride). This acid will protonate the free amino group of your starting material, rendering it non-nucleophilic and effectively stopping the reaction.[3][4]

      • Solution: Ensure at least one equivalent of a suitable base is used to neutralize the acid as it forms. For reactions with acetyl chloride, a non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential.[4][5] When using acetic anhydride, a base is also highly recommended to drive the reaction to completion.

    • Cause B: Hydrolysis of the Acetylating Agent. Acyl chlorides and anhydrides are highly reactive and readily hydrolyzed by water.[3] Any moisture in your solvent, glassware, or starting materials will consume the reagent before it can react with the amine.

      • Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried or flame-dried before use.[6][7] Store hygroscopic reagents like acetic anhydride and acetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

    • Cause C: Insufficient Reaction Energy or Time. The reaction may be too slow under your current conditions to reach completion in a reasonable timeframe.

      • Solution:

        • Increase Temperature: Gently warming the reaction can increase the rate. However, monitor carefully for the formation of side products.[8]

        • Extend Reaction Time: Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or LC-MS and allow it to run until the starting material is fully consumed.[4]

        • Change Reagent: If using acetic anhydride, switching to the more reactive acetyl chloride can significantly increase the reaction rate.[4]

Issue 2: Presence of Unexpected Side Products or Impurities

  • Q: My crude product analysis (TLC, LC-MS, NMR) shows multiple unexpected spots or peaks. What are the likely side reactions?

    A: Side product formation often results from the high reactivity of the reagents or harsh reaction conditions.

    • Cause A: O-Acylation of the Carboxylic Acid. The carboxylic acid can be acylated by acetic anhydride to form a mixed anhydride intermediate. While this is part of the productive pathway for some coupling reactions, it can become a persistent impurity or lead to other byproducts if not properly handled during workup.

      • Solution: During the aqueous workup, ensure conditions are sufficient to hydrolyze any remaining mixed anhydride back to the desired carboxylic acid. Quenching the reaction with water or a mild base will typically resolve this.

    • Cause B: Product Degradation. Using excessively high temperatures or prolonged exposure to strong acids or bases can cause the desired product to degrade.[7]

      • Solution: Screen for milder reaction conditions. If high temperatures are necessary, minimize the reaction time. During workup, avoid prolonged contact with highly acidic or basic aqueous solutions.

    • Cause C: Impurities in Starting Materials. The quality of the starting 1-aminocyclopentane-1-carboxylic acid can significantly impact the purity of the final product.

      • Solution: Verify the purity of your starting material by NMR or another suitable analytical technique before beginning the reaction.

Troubleshooting Workflow Diagram

G start Low Yield or Incomplete Reaction? check_sm Is Starting Material (SM) Consumed (by TLC/LCMS)? start->check_sm cause_no_sm Potential Causes: - Amine Protonated (No Base) - Acetylating Agent Hydrolyzed - Insufficient Temperature/Time - Poor Reagent Quality check_sm->cause_no_sm NO cause_yes_sm Potential Causes: - Product lost during workup  (e.g., too water-soluble) - Product degradation - Volatile product lost on rotovap check_sm->cause_yes_sm YES no_sm NO solution_no_sm Solutions: 1. Add appropriate base (e.g., TEA). 2. Use anhydrous conditions. 3. Increase temp or extend time. 4. Use fresh, high-purity reagents. cause_no_sm->solution_no_sm yes_sm YES solution_yes_sm Solutions: 1. Modify workup (e.g., acidify & filter,   extract with different solvent). 2. Use milder conditions. 3. Use gentle evaporation. cause_yes_sm->solution_yes_sm

Caption: A decision tree for troubleshooting low yield in N-acetylation.

Frequently Asked Questions (FAQs)
  • Q1: What are the most common acetylating agents for this reaction, and how do I choose between them?

    • A1: The two most common and effective reagents are acetic anhydride and acetyl chloride .

      • Acetic Anhydride: This is a liquid that is easier to handle than acetyl chloride. It is less reactive and its byproduct is acetic acid, which is less corrosive than HCl. It is often the first choice for standard acetylations.[9]

      • Acetyl Chloride: This is a highly reactive and volatile liquid. It reacts rapidly and is often used when the amine is less nucleophilic. Its byproduct is HCl, which must be neutralized by a base.[5][8] Due to its reactivity, it is highly sensitive to moisture.

  • Q2: Why is a base required, and which one should I use?

    • A2: A base is critical to neutralize the acidic byproduct generated during the reaction. Without a base, the starting amine becomes protonated and non-nucleophilic, halting the reaction.[4]

      • Organic Bases: Triethylamine (TEA) and pyridine are commonly used in aprotic organic solvents. They are effective at scavenging HCl produced from acetyl chloride.[10]

      • Inorganic Bases: In aqueous or two-phase systems (like a Schotten-Baumann reaction), bases like sodium hydroxide, sodium bicarbonate, or sodium acetate can be used.[3][5] These conditions can work well but risk hydrolyzing the acetylating agent.[3]

  • Q3: How does the choice of solvent affect the reaction?

    • A3: The solvent must be inert to the highly reactive acetylating agent.

      • Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile are excellent choices as they do not react with acylating agents.[4]

      • Aqueous/Protic Solvents: While seemingly counterintuitive, reactions can be performed in water or brine under specific conditions, particularly with acetyl chloride. The high concentration of the amine and rapid reaction can outcompete the hydrolysis of the acetylating agent.[5]

  • Q4: Can I perform this reaction without a catalyst?

    • A4: Yes, this reaction is typically performed without a catalyst. The base is a stoichiometric reagent, not a catalyst. In some cases, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate reactions with less reactive amines or acetic anhydride, but it is often unnecessary for this substrate.

Data Summary: Comparison of Reaction Conditions

The following table summarizes various conditions for N-acylation, providing a starting point for optimization.

Acetylating AgentBaseSolvent(s)TemperatureTypical TimeKey Considerations
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 °C to RT2 - 4 hoursHighly efficient but moisture-sensitive. Requires an inert atmosphere.[10]
Acetic AnhydridePyridine or DMAP (cat.)Glacial Acetic Acid / DCMRT to Reflux2 - 12 hoursLess reactive; may require heating. Easier to handle.[7]
Acetyl ChlorideSodium Acetate / TEABrine (aqueous)RT< 1 hourA "green" and rapid method, but requires careful pH control.[5]
Acetonitrile (Reagent)Alumina (Catalyst)Acetonitrile200 °C~30 min (flow)An alternative, high-temperature flow chemistry method avoiding harsh acylating agents.[8][11]
Experimental Protocol: N-acetylation using Acetyl Chloride

This protocol provides a robust method for the N-acetylation of 1-aminocyclopentane-1-carboxylic acid.

Materials:

  • 1-aminocyclopentane-1-carboxylic acid (1.0 eq)

  • Acetyl Chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) (2.2 - 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-aminocyclopentane-1-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM to the flask to create a stirrable suspension or solution.

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add triethylamine (2.2 - 2.5 eq) via syringe. The starting material may dissolve at this stage.

  • Acetylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM mobile phase) until the starting amine spot is no longer visible.

  • Workup - Quench: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove excess TEA.

    • Wash with saturated NaHCO₃ solution to remove any acetic acid traces.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude N-acetyl-1-aminocyclopentane-1-carboxylic acid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography if necessary.

Reaction Workflow Diagram

G start 1. Dissolve Amino Acid & TEA in Anhydrous DCM cool 2. Cool to 0 °C start->cool add_accl 3. Add Acetyl Chloride Dropwise cool->add_accl react 4. Warm to RT Stir 2-4h add_accl->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup (Acid/Base Wash) monitor->workup Complete purify 7. Dry & Concentrate workup->purify product Pure Product purify->product

Caption: Standard workflow for the N-acetylation of the title compound.

References
  • BenchChem. (2025). Common pitfalls in the synthesis of N-acyl amino acids. BenchChem.
  • Miyagi, M., & Nakazawa, T. (2009). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 57(4), 181-184. [Link]

  • BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
  • IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]

  • Ghosh, S., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]

  • BenchChem. (2025).
  • Baeza, J., et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. Journal of Visualized Experiments, (134), 57322. [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. AK Lectures. [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Ali, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 82-87. [Link]

  • Rathi, J. O., & Shankarling, G. (2015). Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. [Link]

  • ResearchGate. (2020). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Cycloleucine. PubChem Compound Database. [Link]

  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. PubChem Compound Database. [Link]

  • BenchChem. (2025).
  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. [Link]

Sources

Optimization

Technical Support Center: Purity Confirmation of Synthesized 1-Acetamidocyclopentane-1-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of synthesized 1-Acetamidocyc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for confirming the purity of synthesized 1-Acetamidocyclopentane-1-carboxylic acid. This document moves beyond a simple checklist of procedures to offer in-depth explanations, troubleshooting advice, and a logical workflow to ensure the integrity of your synthesized compound.

Introduction

1-Acetamidocyclopentane-1-carboxylic acid is a non-proteinogenic amino acid derivative. Its synthesis, often proceeding from 1-aminocyclopentane-1-carboxylic acid, necessitates a rigorous assessment of purity to eliminate unreacted starting materials, reaction byproducts, and residual solvents. The presence of such impurities can significantly impact the results of downstream applications, from biological assays to further chemical modifications. This guide will detail the primary analytical techniques for purity determination and provide practical, field-tested advice for troubleshooting common issues.

Workflow for Purity Determination

A multi-pronged analytical approach is essential for the robust confirmation of both the identity and purity of your synthesized compound. The following workflow illustrates the recommended sequence of analyses.

Purity Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Final Confirmation A Synthesized Product B 1H NMR & 13C NMR A->B Structural Elucidation C Mass Spectrometry (MS) A->C Molecular Weight Confirmation D High-Performance Liquid Chromatography (HPLC) B->D Impurity Profiling C->D E Elemental Analysis (CHN) D->E Orthogonal Purity Check F Pure Compound (>95%) D->F E->F Final Verification

Caption: Recommended analytical workflow for purity confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a primary technique for purity assessment.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected signals in the ¹H NMR spectrum of 1-Acetamidocyclopentane-1-carboxylic acid?

A1: Based on the structure, you should expect to see the following signals:

  • A singlet for the acetyl methyl protons (CH₃-C=O), typically around δ 1.9-2.1 ppm.

  • Multiplets for the cyclopentane ring methylene protons (-CH₂-), likely in the range of δ 1.5-2.5 ppm. Due to the substitution pattern, these protons are diastereotopic and may exhibit complex splitting patterns.

  • A broad singlet for the amide proton (-NH-), which can appear over a wide chemical shift range (typically δ 7.5-8.5 ppm) and may exchange with D₂O.

  • A very broad singlet for the carboxylic acid proton (-COOH), usually above δ 10 ppm, which will also exchange with D₂O.

Q2: How can I use ¹H NMR to assess purity?

A2: Quantitative NMR (qNMR) can be used for purity determination.[3][4] By integrating the signals of your compound against a certified internal standard of known concentration, you can accurately determine the purity of your sample. Even without an internal standard, the presence of unexpected signals can indicate impurities. For instance, a signal corresponding to the α-proton of the starting material, 1-aminocyclopentane-1-carboxylic acid, would indicate an incomplete reaction.

Q3: What should I look for in the ¹³C NMR spectrum?

A3: The key signals to confirm the structure are:

  • The carboxylic acid carbonyl carbon (~175-185 ppm).

  • The amide carbonyl carbon (~170-175 ppm).

  • The quaternary carbon of the cyclopentane ring (~60-70 ppm).

  • The methylene carbons of the cyclopentane ring (~25-40 ppm).

  • The acetyl methyl carbon (~20-25 ppm). The absence of extraneous peaks is a strong indicator of high purity.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Broad or poorly resolved peaks - Sample concentration is too high. - Presence of paramagnetic impurities. - Poor shimming of the NMR magnet.- Dilute the sample. - Filter the sample through a small plug of celite or silica. - Re-shim the instrument.
Unexpected signals in the spectrum - Residual solvent from purification. - Unreacted starting material. - Reaction byproducts.- Compare peak positions to known solvent charts. - Obtain a spectrum of the starting material for comparison. - Re-purify the sample (e.g., recrystallization, chromatography).
Absence of the -NH or -COOH proton signal - Exchange with residual water in the deuterated solvent.- Use a very dry solvent. - The absence of this exchangeable proton is not necessarily an indication of an issue with the compound's structure.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of 1-Acetamidocyclopentane-1-carboxylic acid?

A1: The molecular formula is C₈H₁₃NO₃, which corresponds to a molecular weight of 171.19 g/mol .

Q2: Which ionization technique is most suitable?

A2: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. You would expect to observe the protonated molecule [M+H]⁺ at m/z 172.2 in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 170.2 in negative ion mode.

Q3: Can MS help in identifying impurities?

A3: Yes, by coupling liquid chromatography with mass spectrometry (LC-MS), you can separate impurities and obtain their mass-to-charge ratios. This is particularly useful for identifying impurities that are structurally similar to the target compound. For example, the unreacted starting material, 1-aminocyclopentane-1-carboxylic acid, would appear at m/z 130.1 for its [M+H]⁺ ion.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No signal or weak signal - Poor ionization of the compound. - Inappropriate solvent system. - Low sample concentration.- Adjust the pH of the solvent (add a small amount of formic acid for positive mode or ammonia for negative mode). - Ensure the solvent is compatible with ESI (e.g., methanol, acetonitrile, water). - Increase the sample concentration.
Multiple unexpected peaks - In-source fragmentation. - Presence of adducts (e.g., [M+Na]⁺, [M+K]⁺). - Contamination from the system or solvent.- Reduce the cone voltage or fragmentation energy. - Recognize common adducts by their mass differences (+23 for Na⁺, +39 for K⁺). - Run a blank (solvent only) to identify background peaks.

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds by separating the main component from its impurities.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC method is suitable for 1-Acetamidocyclopentane-1-carboxylic acid?

A1: Reversed-phase HPLC (RP-HPLC) is the most common and suitable method. A C18 column is a good starting point. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid.

Q2: How is purity calculated from an HPLC chromatogram?

A2: Purity is typically determined by the area percent method. The area of the peak corresponding to your compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. For this to be accurate, all components must be detected, and their response factors at the detection wavelength should be similar.

Q3: What are potential impurities from the synthesis that I should look out for?

A3: If the synthesis involves the acetylation of 1-aminocyclopentane-1-carboxylic acid, potential impurities include:

  • Unreacted 1-aminocyclopentane-1-carboxylic acid: This is more polar and will elute earlier than the product in RP-HPLC.

  • Di-acetylated byproduct: If there are other reactive sites, though unlikely in this specific molecule.

  • Reagents from the acetylation: Such as residual acetic anhydride or its hydrolysis product, acetic acid.

Troubleshooting Guide

HPLC Troubleshooting cluster_0 Peak Shape Issues cluster_1 Resolution & Retention Issues A Peak Tailing Sol1 Solution: Add acidic modifier (TFA/Formic Acid) to mobile phase A->Sol1 Cause: Secondary interactions with silica B Peak Fronting Sol2 Solution: Decrease injection volume or sample concentration B->Sol2 Cause: Column overload C Split Peaks Sol3 Solution: Replace frit or column C->Sol3 Cause: Clogged frit or column void D Poor Resolution Sol4 Solution: Adjust organic/aqueous ratio, try a different organic solvent D->Sol4 Cause: Inappropriate mobile phase E No Retention Sol5 Solution: Decrease percentage of organic solvent E->Sol5 Cause: Mobile phase too strong

Caption: Common HPLC troubleshooting scenarios and solutions.

Section 4: Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in your compound.[10][11][12] This is a fundamental technique for confirming the empirical formula.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical C, H, and N percentages for C₈H₁₃NO₃?

A1:

  • Carbon (C): 56.13%

  • Hydrogen (H): 7.65%

  • Nitrogen (N): 8.18%

Q2: What is the acceptable deviation for elemental analysis results?

A2: The experimentally determined values should be within ±0.4% of the theoretical values to be considered a good confirmation of purity and elemental composition.

Q3: My elemental analysis results are off, but my NMR and MS look clean. What could be the issue?

A3:

  • Hygroscopic Sample: The compound may have absorbed water from the atmosphere. This would lead to a lower-than-expected carbon and nitrogen percentage and a higher hydrogen percentage.

  • Residual Solvent: Even small amounts of trapped solvent can significantly alter the elemental composition.

  • Incomplete Combustion: This is an instrumental issue that can lead to inaccurate results.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low C and N values, high H value - Presence of water.- Dry the sample thoroughly under high vacuum, possibly with gentle heating.
All values are slightly off - Residual organic solvent. - Presence of an inorganic impurity (e.g., salts).- Check the ¹H NMR for solvent peaks. - Ensure proper workup to remove inorganic salts. Recrystallization can be effective.

Conclusion

Confirming the purity of a synthesized compound like 1-Acetamidocyclopentane-1-carboxylic acid is a critical step that requires a suite of orthogonal analytical techniques. By systematically applying NMR for structural verification, MS for molecular weight confirmation, HPLC for quantitative purity assessment, and elemental analysis for empirical formula validation, researchers can have a high degree of confidence in the quality of their material. This guide provides a foundational framework for these analyses and for troubleshooting the common challenges that may arise.

References

  • MtoZ Biolabs. Acetylation Site Mass Spectrometry Identification. [Link]

  • ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • National Center for Biotechnology Information. Validation of Protein Acetylation by Mass Spectrometry. [Link]

  • PubMed. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Marcel Dekker, Inc. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. [Link]

  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?[Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • National Center for Biotechnology Information. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • National Center for Biotechnology Information. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • Tradeindia. 1-acetamidocyclopentane-1-carboxylic Acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Analysis of amino acids by high performance liquid chromatography. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • PubChem. 1-(Pentanoylamino)cyclopentane-1-carboxylic acid. [Link]

  • PubChem. 1-Acetylcyclopentane-1-carboxylic acid. [Link]

  • Grokipedia. Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • PubMed. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Finetech Industry Limited. 1-acetamidocyclopentane-1-carboxylic acid. [Link]

  • PubChem. 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. [Link]

  • PubMed. Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. [Link]

  • ResearchGate. Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]

  • MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]

  • PubMed. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. [Link]

  • RSC Publishing. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. [Link]

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Troubleshooting

Refining experimental protocols for consistent results with 1-Acetamidocyclopentane-1-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 1-Acetamidocyclopentane-1-carboxylic acid (Ac-Cpc-OH). This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-Acetamidocyclopentane-1-carboxylic acid (Ac-Cpc-OH). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for achieving consistent and reproducible experimental results. We will address common challenges, from solubility and stability to reaction optimization and analysis, ensuring your work is built on a solid, validated foundation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling, properties, and use of 1-Acetamidocyclopentane-1-carboxylic acid.

Q1: What are the definitive physical and chemical properties of this compound?

Understanding the fundamental properties of your reagent is the first step to consistent results. 1-Acetamidocyclopentane-1-carboxylic acid is a white crystalline powder used primarily as a pharmaceutical intermediate and in organic synthesis.[1][2] Key properties are summarized below.

Table 1: Physicochemical Properties of 1-Acetamidocyclopentane-1-carboxylic acid

PropertyValueSource(s)
CAS Number 4854-46-0[1][2][3]
Molecular Formula C₈H₁₃NO₃[1][2]
Molecular Weight 171.19 g/mol [1][2]
Appearance White crystalline powder/solid[1][2][3]
Melting Point 163–165 °C or 195-197 °C[1][3]
Solubility Soluble in water, ethanol, and other polar solvents[1]
Storage Room temperature, in a cool, dry place, tightly sealed[1][3]

A Note on Melting Point Discrepancy: Different sources report varying melting points. This variation can be attributed to the presence of different crystalline forms (polymorphs) or impurities. It is crucial to characterize the material you receive, ideally via a certificate of analysis, to establish a baseline for your specific lot.

Q2: What is the optimal solvent for dissolving 1-Acetamidocyclopentane-1-carboxylic acid?

The compound's structure, featuring both a carboxylic acid and an amide, makes it soluble in polar solvents like water and ethanol.[1] However, solubility is not just about the solvent; it's about the system.

  • For Aqueous Solutions: The pH is a critical factor. As a carboxylic acid, its solubility in water increases significantly at a neutral or slightly alkaline pH (pH > 7), where the carboxyl group deprotonates to the more soluble carboxylate form. If you encounter solubility issues in neutral water, a slight increase in pH by adding a base like sodium bicarbonate can be an effective strategy.[4][5]

  • For Organic Reactions: In non-aqueous environments, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often suitable, particularly for synthetic transformations.

Q3: What are the proper storage and handling procedures to ensure compound integrity?

To maintain the compound's integrity over its typical 24-month shelf life, adhere to the following guidelines.[1]

  • Storage: Store the compound in a tightly sealed container to prevent moisture absorption, in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][6]

  • Handling: Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] If generating dust, use a well-ventilated area or a fume hood to avoid respiratory irritation.[6][8] The compound is considered harmful if swallowed and can cause serious eye irritation.

Q4: How stable is the compound in aqueous solution, and what degradation pathways should I be aware of?

The primary stability concern is the hydrolysis of the amide bond, which would yield 1-aminocyclopentane-1-carboxylic acid and acetic acid. This reaction is catalyzed by strong acids or bases and is accelerated by heat.

  • To ensure stability in solution:

    • Prepare aqueous solutions fresh for each experiment.

    • If storage is necessary, aliquot and store at -20°C or -80°C for short to medium terms.[9]

    • Avoid prolonged exposure to extreme pH values (pH < 3 or pH > 10) and high temperatures.

Q5: What analytical techniques are recommended for quality control and reaction monitoring?

Robust analytical methods are non-negotiable for validating your starting material and tracking reaction progress.

  • Purity and Identity: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for assessing purity.[10][11] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are the gold standards.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) can provide a quick and effective qualitative assessment of reaction progress. For quantitative analysis, HPLC is the preferred method.

Section 2: Troubleshooting Guide

This guide provides a logical, cause-and-effect framework for diagnosing and resolving common experimental issues.

Problem: Inconsistent Reaction Yields or Final Product Purity

Inconsistent outcomes are often multifactorial. The following workflow provides a systematic approach to identifying the root cause.

G start Inconsistent Yields/Purity Detected reagent 1. Verify Reagent Quality start->reagent conditions 2. Scrutinize Reaction Conditions reagent->conditions Purity Confirmed purity Action: Re-purify starting material or acquire higher grade lot. Validate via HPLC/NMR. reagent->purity Purity < 98% or unknown? workup 3. Evaluate Workup & Purification conditions->workup Conditions Optimized stoichiometry Action: Re-calculate and verify mass/volume of all reagents. Use a calibrated balance. conditions->stoichiometry Incorrect Stoichiometry? temp Action: Use controlled heating/ cooling bath. Monitor internal temperature. conditions->temp Temperature Fluctuation? mixing Action: Ensure sufficient stir rate for the reaction scale and viscosity. conditions->mixing Inadequate Mixing? degradation 4. Check for Compound Degradation workup->degradation Workup Optimized extraction Action: Check solvent polarity and pH. Perform multiple extractions. workup->extraction Inefficient Extraction? chromatography Action: Optimize mobile phase/ gradient for column chromatography. workup->chromatography Poor Chromatographic Separation? evidence Action: Run reaction at lower temp. Ensure inert atmosphere. Analyze byproducts via LC-MS. degradation->evidence Signs of Degradation (e.g., color change, extra peaks)? end Consistent Results Achieved degradation->end No Degradation evidence->end

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Problem: Compound Fails to Dissolve Completely
  • Possible Cause & Solution 1 (pH Effect): You are dissolving the compound in neutral water. As a carboxylic acid, its protonated form is less soluble. Action: Add a mild base (e.g., 1M NaHCO₃) dropwise while stirring until the solid dissolves. Confirm the final pH is suitable for your experiment.

  • Possible Cause & Solution 2 (Low Temperature): Solubility decreases at lower temperatures. Action: Gently warm the solution in a water bath and/or use sonication to aid dissolution. Allow the solution to return to room temperature before use to ensure it remains in solution.

  • Possible Cause & Solution 3 (Incorrect Solvent Choice): The chosen solvent may not be sufficiently polar. Action: Refer to the solubility data in Table 1. If using a mixed-solvent system, ensure the polarity of the final mixture is adequate.

Problem: Appearance of Extraneous Peaks in Analytical Data (HPLC, NMR)
  • Possible Cause & Solution 1 (Starting Material Impurity): The impurity was present from the start. Action: Run an analysis of your starting material alongside your product. If the peak is present in the starting material, a higher purity grade is required.

  • Possible Cause & Solution 2 (Degradation Product): The compound has hydrolyzed during the reaction or workup. Action: The most likely byproduct is 1-aminocyclopentane-1-carboxylic acid. Obtain a standard of this related compound to compare retention times (HPLC) or spectral data (NMR). To prevent this, avoid harsh pH and high temperatures during your process.

  • Possible Cause & Solution 3 (Solvent Impurity): The peak originates from your solvent (e.g., stabilizers in THF, water in DMSO). Action: Run a blank injection of your solvent to identify any extraneous peaks. Use high-purity or HPLC-grade solvents.

Section 3: Standardized Experimental Protocols

Adhering to standardized protocols is the most effective way to ensure inter- and intra-assay consistency.

Protocol 3.1: Preparation of a 10 mM Aqueous Stock Solution

This protocol ensures complete and consistent solubilization for cell-based assays or other aqueous applications.

  • Weighing: Accurately weigh 17.12 mg of 1-Acetamidocyclopentane-1-carboxylic acid (MW: 171.19 g/mol ).

  • Initial Suspension: Add the powder to a 10 mL volumetric flask. Add approximately 7 mL of high-purity water.

  • Solubilization: Stir the suspension. If the solid does not fully dissolve, add 1M NaOH dropwise (typically a few microliters) until a clear solution is obtained. The goal is to deprotonate the carboxylic acid to its more soluble salt form.

  • Final Volume: Once fully dissolved, bring the volume to exactly 10 mL with high-purity water.

  • Finalization: Cap and invert the flask several times to ensure homogeneity. This solution is now ready for use or for sterile filtration if required for cell culture.

Protocol 3.2: General Workflow for Amide Hydrolysis

This protocol provides a validated workflow for a common transformation: the hydrolysis of the acetyl group to yield 1-aminocyclopentane-1-carboxylic acid, a valuable building block.[12]

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis a 1. Dissolve Ac-Cpc-OH in 6M HCl b 2. Heat to Reflux (e.g., 100-110 °C) a->b c 3. Monitor by TLC/HPLC (approx. 4-6 hours) b->c d 4. Cool to RT, then concentrate under vacuum c->d e 5. Adjust pH to ~7 with base (e.g., NH4OH) d->e f 6. Cool to 0-4 °C to precipitate product e->f g 7. Isolate by filtration, wash with cold water f->g h 8. Recrystallize from water/ethanol mixture g->h i 9. Dry under vacuum h->i j 10. Characterize product (NMR, MS, MP) i->j

Caption: Experimental workflow for hydrolysis and product isolation.

Protocol 3.3: Quality Control by Reverse-Phase HPLC

This method provides a baseline for assessing the purity of 1-Acetamidocyclopentane-1-carboxylic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Rationale: The acidic mobile phase ensures the carboxylic acid is in its protonated state for consistent retention on the nonpolar C18 column.[11][13] Formic acid is volatile, making this method compatible with subsequent MS analysis.

References

  • National Analytical Corporation - Chemical Division. (n.d.). 1-acetamidocyclopentane-1-carboxylic Acid. Tradeindia.
  • EaseChem.com. (n.d.). 4854-46-0, 1-acetamidocyclopentane-1-carboxylic acid.
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2009). Safety Data Sheet - 1-Cyclopentene-1-carboxylic acid.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Adamantane-1-carboxylic acid.
  • Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid.
  • CDN Isotopes. (n.d.). Safety Data Sheet - 1-Aminocyclopropane-2,2,3,3-d4-1-carboxylic Acid.
  • Anaspec. (2021). Safety Data Sheet (SDS) - Fmoc-1-aminocyclopentane-1-carboxylic acid.
  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Sigma-Aldrich. (n.d.). 1-acetamidocyclopentane-1-carboxylic acid | 4854-46-0.
  • Sigma-Aldrich. (n.d.). 1-acetamidocyclopentane-1-carboxylic acid; CAS Number: 4854-46-0.
  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Chem-Impex. (n.d.). (-)-(1R,3S-3-Aminocyclopentane carboxylic acid.
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  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 5, 636.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Acetamidocyclopentane-1-carboxylic acid

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analyt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates like 1-Acetamidocyclopentane-1-carboxylic acid, a chiral synthetic building block, are critical components in this process. The integrity of all downstream processes and the quality of the final active pharmaceutical ingredient (API) hinge on the ability to accurately and reliably quantify such intermediates. Analytical method validation is the bedrock of this assurance, providing documented evidence that a procedure is fit for its intended purpose.[1][2][3]

However, the lifecycle of a drug development program is dynamic. Methods may be transferred between laboratories, updated with new technology, or run in parallel across different sites. In these scenarios, a standard single-method validation is insufficient. Cross-validation becomes essential to ensure the consistency and comparability of data generated by different analytical methods or in different locations.[4][5] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—within the framework of a cross-validation study for 1-Acetamidocyclopentane-1-carboxylic acid.

This document is structured to provide not just protocols, but the underlying scientific rationale, reflecting the critical thinking process of an experienced analytical scientist. We will explore the experimental design, compare performance through key validation parameters, and offer insights into selecting the appropriate method for a specific analytical challenge.

The Strategic Framework for Cross-Validation

The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for analytical procedure validation.[6][7][8] Cross-validation specifically aims to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose by meeting the same predefined performance criteria.[7] This is crucial when, for example, a robust but less sensitive HPLC-UV method used for routine in-process control is compared against a highly sensitive LC-MS/MS method intended for trace impurity analysis or pharmacokinetic studies.

The logical workflow for such a study is outlined below. It begins with a clear protocol and relies on the analysis of a shared set of samples to provide a direct and unbiased comparison of method performance.

Cross_Validation_Workflow Figure 1: General Workflow for Method Cross-Validation cluster_plan Phase 1: Planning & Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_eval Phase 3: Analysis & Reporting A Define Validation Protocol & Acceptance Criteria (ICH Q2(R2)) B Prepare Shared Sample Set (Standards, QCs, Spiked Matrix) A->B C Analyze Samples using Method A (e.g., HPLC-UV) B->C D Analyze Samples using Method B (e.g., LC-MS/MS) B->D E Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) C->E D->E F Statistical Analysis (e.g., Bland-Altman Plot) E->F G Generate Comprehensive Cross-Validation Report F->G

Caption: A structured workflow ensures that the cross-validation process is systematic, from initial planning and sample preparation to parallel execution and final data analysis.

Selection of Analytical Technologies: A Comparative Overview

The choice of analytical instrumentation is the first critical decision. For 1-Acetamidocyclopentane-1-carboxylic acid, its structure dictates the most viable approaches. The presence of an amide and a carboxylic acid makes it amenable to reversed-phase chromatography. The key difference lies in the detection method.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is the workhorse of most pharmaceutical quality control (QC) laboratories. Its robustness, cost-effectiveness, and simplicity make it ideal for assay and purity determinations where concentration levels are relatively high. The amide bond provides a chromophore, allowing for UV detection, although typically at lower wavelengths (e.g., ~210 nm), which can sometimes suffer from interference.[9]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers significantly higher sensitivity and selectivity.[10] It is the gold standard for bioanalysis and the quantification of trace-level impurities. By monitoring a specific precursor-to-product ion transition, LC-MS/MS can effectively eliminate matrix interference, providing unambiguous identification and quantification.[11]

The following diagram illustrates the core principles and trade-offs of each technique.

Method_Comparison Figure 2: Principles and Trade-offs of Selected Analytical Methods cluster_hplc Method A cluster_lcms Method B Molecule 1-Acetamidocyclopentane- 1-carboxylic acid HPLC HPLC-UV Molecule->HPLC LCMS LC-MS/MS Molecule->LCMS Principle_UV Principle: UV Absorbance of Chromophore HPLC->Principle_UV based on Pros_UV Pros: - Robust & Reliable - Cost-Effective - Simple Operation HPLC->Pros_UV Cons_UV Cons: - Lower Sensitivity - Potential for Interference - Requires Chromophore HPLC->Cons_UV Principle_MS Principle: Mass-to-Charge Ratio (Precursor -> Product Ion) LCMS->Principle_MS based on Pros_MS Pros: - High Sensitivity (LLOQ) - High Selectivity - Structural Information LCMS->Pros_MS Cons_MS Cons: - Higher Cost & Complexity - Susceptible to Matrix Effects (Ion Suppression/Enhancement) LCMS->Cons_MS

Caption: HPLC-UV and LC-MS/MS operate on different detection principles, leading to distinct advantages and disadvantages regarding sensitivity, cost, and complexity.

Experimental Protocols: A Step-by-Step Guide

A successful cross-validation study requires meticulously designed and documented experimental procedures. As 1-Acetamidocyclopentane-1-carboxylic acid is a chiral molecule, the chromatographic separation of enantiomers is a critical consideration. For this guide, we will assume the analysis of a specific enantiomer or the racemate as a single peak, but in a real-world scenario, a chiral stationary phase would be necessary.[12][13]

Method A: Chiral HPLC with UV Detection
  • Rationale: This method is designed for robustness and is typical for routine quality control, focusing on assay and purity. A polysaccharide-based chiral column is selected for its broad applicability in separating enantiomers of pharmaceutical compounds.[13] The mobile phase is kept simple to ensure method longevity and ease of preparation.

  • Step-by-Step Protocol:

    • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

    • Chromatographic Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Trifluoroacetic Acid (TFA) at a ratio of 85:15:0.1 (v/v/v).

      • Scientist's Note: TFA is added to protonate the carboxylic acid, minimizing peak tailing and improving chromatographic efficiency. The hexane/IPA ratio is a common starting point for normal-phase chiral separations and should be optimized to achieve baseline resolution (>1.5) of the enantiomers if required.[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Sample Preparation: Prepare a stock solution of 1 mg/mL in mobile phase. Serially dilute to create calibration standards and quality control (QC) samples.

Method B: Chiral LC-MS/MS
  • Rationale: This method is developed for high sensitivity, suitable for determining low-level impurities or for bioanalytical applications. It uses a similar chiral column but with an MS-compatible mobile phase. Tandem mass spectrometry provides the selectivity needed to measure the analyte at concentrations far below the UV detection limit.

  • Step-by-Step Protocol:

    • Instrumentation: Sciex Triple Quad 6500+ system or equivalent, coupled with a Shimadzu Nexera X2 UPLC system.

    • Chromatographic Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of Methanol:Water with 0.1% Formic Acid at a ratio of 90:10 (v/v).

      • Scientist's Note: Formic acid is a volatile acid compatible with mass spectrometry that aids in the positive ionization of the analyte.[14] Non-volatile buffers like phosphate cannot be used.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Multiple Reaction Monitoring (MRM) Transition: To be determined experimentally. For a molecule with a nominal mass of ~171.2 g/mol , a plausible transition would be monitoring the protonated molecule [M+H]+ at m/z 172.1 and fragmenting it to a stable product ion (e.g., loss of the acetamido group), which would be specific to the molecule.

      • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Data Comparison: Evaluating Performance Metrics

The core of the cross-validation report is the direct comparison of data from both methods. The same set of validation samples (calibration standards, and QCs at low, medium, and high concentrations) are analyzed by each method, and the results are compared against predefined acceptance criteria, typically derived from ICH guidelines.[8]

Table 1: Comparison of Linearity and Sensitivity
ParameterMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Calibration Range 1.0 - 500 µg/mL0.1 - 500 ng/mL---
Correlation Coefficient (r²) 0.99920.9995≥ 0.995
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLS/N ≥ 10
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLS/N ≥ 3
  • Analysis: The LC-MS/MS method demonstrates a significantly wider dynamic range and is approximately 10,000 times more sensitive than the HPLC-UV method. Both methods show excellent linearity within their respective ranges.

Table 2: Comparison of Accuracy and Precision
QC LevelMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Accuracy (% Recovery) Precision (%RSD, n=6) Accuracy (% Recovery)
Low QC 98.5%1.8%102.1%
Mid QC 101.2%1.2%99.8%
High QC 99.3%0.9%101.5%
  • Analysis: Both methods meet the standard acceptance criteria for accuracy and precision.[3] The HPLC-UV method, operating at higher concentrations, exhibits slightly better precision (lower %RSD). The LC-MS/MS method shows excellent performance, well within the accepted limits for bioanalytical assays. This demonstrates that for samples within the overlapping concentration range of both methods, the results are comparable and reliable.

Conclusion and Recommendations

This cross-validation exercise demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of 1-Acetamidocyclopentane-1-carboxylic acid, but their applications are distinct.

  • The HPLC-UV method is validated as a robust, precise, and cost-effective technique, making it the superior choice for routine quality control, in-process controls, and final product release testing where analyte concentrations are high.

  • The LC-MS/MS method provides exceptional sensitivity and selectivity. It is the indispensable choice for trace-level impurity analysis, bioanalytical studies (pharmacokinetics), and any application requiring quantification at ng/mL levels or below .

The successful cross-validation ensures that data generated across the entire lifecycle of the drug development process—from early discovery using sensitive LC-MS/MS to late-stage manufacturing using robust HPLC-UV—can be confidently compared and correlated. This analytical continuity is fundamental to building a comprehensive and reliable data package for regulatory submission and ensuring product quality and patient safety.[1][2]

References

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  • PubMed. (2003). The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry.
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Comparative

A Comparative Analysis of 1-Acetamidocyclopentane-1-carboxylic Acid and Proline Mimetics in Peptide-Based Drug Discovery

A Senior Application Scientist's Guide to Conformational Constraint and Beyond In the intricate world of peptide-based therapeutics, the quest for metabolic stability and enhanced biological activity is paramount. Native...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Conformational Constraint and Beyond

In the intricate world of peptide-based therapeutics, the quest for metabolic stability and enhanced biological activity is paramount. Native peptides, despite their high specificity and potency, are often plagued by rapid proteolytic degradation and poor bioavailability.[1][2] The strategic incorporation of unnatural amino acids has emerged as a powerful tool to overcome these limitations.[1][3] Among these, proline mimetics play a pivotal role due to proline's unique conformational influence on the peptide backbone.[4][5] This guide provides a comparative analysis of 1-Acetamidocyclopentane-1-carboxylic acid and other prominent proline mimetics, offering insights into their structural nuances and functional implications for drug design.

The Unique Role of Proline and the Rationale for Mimetics

Proline, with its secondary amine integrated into a five-membered pyrrolidine ring, is a conformational linchpin in protein and peptide structures.[4][6] This cyclic structure restricts the peptide backbone's flexibility, particularly the phi (Φ) torsion angle, and influences the cis/trans isomerization of the preceding peptide bond.[4][6] These properties are critical in defining secondary structures like β-turns and polyproline helices, which are often involved in crucial protein-protein interactions.[5][6][7]

However, the very features that make proline a valuable structural element can also be a liability in therapeutic peptides. The Xaa-Pro peptide bond is a known substrate for various proteases. Therefore, the development of proline analogues, or mimetics, is a key strategy in medicinal chemistry to enhance proteolytic stability while retaining or even refining the desired conformational properties.[8][9] These mimetics can be broadly categorized based on modifications to the pyrrolidine ring, including ring substitution, ring size variation, and the introduction of bicyclic systems.[10][11]

1-Acetamidocyclopentane-1-carboxylic Acid: A Gem-Disubstituted Analogue

1-Acetamidocyclopentane-1-carboxylic acid belongs to the class of Cα,α-disubstituted, or gem-dialkylated, amino acids. Its parent compound, 1-aminocyclopentane-1-carboxylic acid (Ac5c), introduces a cyclopentane ring at the α-carbon, effectively locking the side chain and restricting the conformational freedom of the peptide backbone.[12][13] The addition of an acetamido group at the α-amino position further modifies its properties.

Structural and Conformational Impact

The cyclopentane ring in 1-aminocyclopentane-1-carboxylic acid derivatives imposes significant steric hindrance, which can favor helical or β-turn conformations in peptides.[14] This is a common feature of Cα,α-disubstituted amino acids, which are known to induce dramatic changes in peptide structure by reducing the available conformational space.[15] The N-acetylation to form 1-Acetamidocyclopentane-1-carboxylic acid can further influence its hydrogen bonding capabilities and solubility.

The primary advantage of this class of mimetics lies in their ability to confer exceptional resistance to enzymatic degradation. The absence of a hydrogen atom on the α-carbon prevents racemization and hinders the action of many proteases.

A Comparative Look at Other Proline Mimetics

The field of proline mimetics is vast and diverse.[8][16] A comparison with other classes highlights the specific advantages and disadvantages of each in different therapeutic contexts.

4-Substituted Prolines

This is one of the most extensively studied classes of proline mimetics, where a substituent is introduced at the 4-position of the pyrrolidine ring.[4][17] The nature and stereochemistry of the substituent can be used to fine-tune the ring pucker (endo vs. exo) and, consequently, the backbone conformation of the peptide.[4] For example, electron-withdrawing substituents like fluorine can have a profound stereoelectronic effect, influencing the stability of the peptide's secondary structure.[4]

Ring-Size Modified Proline Analogues

Analogues with smaller (azetidine-2-carboxylic acid, A2C) or larger (piperidine-2-carboxylic acid) rings have also been explored.[10][18] A2C, with its four-membered ring, introduces a different set of conformational constraints and has been shown to impact protein structure and function when it replaces proline.[18] Six-membered ring analogues, on the other hand, offer increased flexibility compared to proline.

Bicyclic Proline Analogues

These highly constrained mimetics, such as 8-azabicyclo[3.2.1]octane-1-carboxylic acid, are created by bridging two atoms of the proline ring.[15][19] This rigidifies the structure even further, offering a precise tool to lock a peptide into a specific bioactive conformation.[15]

Comparative Performance Data

The choice of a proline mimetic is highly dependent on the specific application. The following table summarizes key properties of 1-aminocyclopentane-1-carboxylic acid (as a representative of its N-acetylated derivative's class) and other proline mimetics based on literature data.

Proline Mimetic ClassKey Structural FeaturePrimary Conformational InfluenceProteolytic StabilityKey Applications
1-Aminocyclopentane-1-carboxylic Acid (Ac5c) Gem-disubstituted cyclopentane ringInduces helical and β-turn conformationsHighEnhancing metabolic stability of peptides
4-Substituted Prolines (e.g., 4-Fluoroproline) Substituent at the 4-positionModulates ring pucker and backbone torsion anglesModerate to HighFine-tuning peptide conformation and stability
Azetidine-2-carboxylic Acid (A2C) Four-membered ringIncreased conformational rigidityHighProbing protein structure and function
Bicyclic Proline Analogues Bridged pyrrolidine ringHighly restricted, locks conformationVery HighDesigning highly specific peptide ligands

Experimental Protocols

Synthesis of 1-Aminocyclopentane-1-carboxylic Acid (A Representative Protocol)

A common method for the synthesis of 1-aminocycloalkane-1-carboxylic acids is the Strecker synthesis, followed by hydrolysis.

  • Cyanohydrin Formation: Cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous solution to form the corresponding aminonitrile.

  • Hydrolysis: The resulting 1-aminocyclopentanecarbonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, under reflux to yield 1-aminocyclopentane-1-carboxylic acid hydrochloride.

  • Neutralization: The hydrochloride salt is neutralized with a base, such as pyridine or an ion-exchange resin, to obtain the free amino acid.

Peptide Synthesis with Proline Mimetics

The incorporation of proline mimetics into peptides generally follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc or Boc chemistry.

  • Resin Loading: The C-terminal amino acid is attached to a solid support (e.g., Wang or Rink amide resin).

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a base (e.g., piperidine).

  • Coupling: The next amino acid, in this case, the protected proline mimetic, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation of peptides in solution.[20]

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D and 2D NMR Experiments: A series of NMR experiments are performed, including 1D 1H NMR, 2D COSY, TOCSY, NOESY, and ROESY.

  • Data Analysis:

    • Chemical Shifts: The chemical shifts of the amide and α-protons can provide initial information about the secondary structure.

    • Coupling Constants: 3JHNα coupling constants can be used to determine the phi (Φ) torsion angle.

    • Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments reveal through-space proximities between protons, providing crucial distance restraints for structure calculation.

  • Structure Calculation: The experimental restraints are used in molecular dynamics simulations to generate an ensemble of low-energy structures that represent the conformational preferences of the peptide in solution.

Visualizing the Concepts

G cluster_proline Proline cluster_mimetics Proline Mimetics Pro Proline (Pyrrolidine Ring) Ac5c 1-Acetamidocyclopentane- 1-carboxylic Acid (Gem-Disubstituted) Pro->Ac5c Increased Steric Hindrance SubPro 4-Substituted Prolines (Ring Substitution) Pro->SubPro Fine-tuned Conformation A2C Azetidine-2-carboxylic Acid (Ring Contraction) Pro->A2C Altered Ring Pucker Bicyclic Bicyclic Proline Analogues (Bridged Ring) Pro->Bicyclic Maximal Constraint

Figure 1: A conceptual diagram illustrating the relationship between proline and various classes of its mimetics, highlighting the key structural modification for each class.

G start Start: Design of Peptide with Proline Mimetic synthesis Synthesis of Proline Mimetic start->synthesis peptide_synthesis Solid-Phase Peptide Synthesis (SPPS) start->peptide_synthesis synthesis->peptide_synthesis purification Purification (RP-HPLC) peptide_synthesis->purification analysis Conformational Analysis (NMR) purification->analysis activity Biological Activity Assays purification->activity end End: Structure-Activity Relationship analysis->end activity->end

Figure 2: A generalized workflow for the evaluation of peptides containing proline mimetics, from design to the determination of structure-activity relationships.

Conclusion

The strategic use of proline mimetics is a cornerstone of modern peptide drug design. 1-Acetamidocyclopentane-1-carboxylic acid and its parent compound, 1-aminocyclopentane-1-carboxylic acid, represent a valuable class of mimetics that confer significant proteolytic resistance through steric shielding at the α-carbon. While they may not offer the same level of fine-tuned conformational control as 4-substituted or bicyclic prolines, their straightforward synthesis and potent stabilizing effects make them an excellent choice for enhancing the therapeutic potential of peptides. The ultimate selection of a proline mimetic will always be a balance of synthetic feasibility, desired conformational properties, and the specific biological context of the target. A thorough understanding of the diverse options available, as outlined in this guide, is essential for any researcher aiming to advance the field of peptide-based therapeutics.

References

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  • Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

  • The Role of 1-Aminocyclopentane-1-carboxylic Acid in Biochemical Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

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  • Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th Edition. Available at: [Link]

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  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. Available at: [Link]

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  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. SpringerLink. Available at: [Link]

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  • Structural mimetics of proline-rich peptides and use of same. Google Patents.
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Validation

A Researcher's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel Compounds: A Case Study with 1-Acetamidocyclopentane-1-carboxylic acid

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical compound 1-Acetamidocyclopentane-1-carboxylic acid as a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel chemical entities, using the hypothetical compound 1-Acetamidocyclopentane-1-carboxylic acid as a practical case study. In drug development, an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (typically the rate and extent of drug dissolution) and an in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][2] The successful development of an IVIVC can streamline the drug development process, reduce the need for extensive bioequivalence studies, and provide a critical tool for quality control and post-approval changes.[1][2][3][4]

Part 1: Foundational In Vitro Characterization

The journey to a successful IVIVC begins with a thorough understanding of the compound's fundamental properties in a controlled laboratory setting. These in vitro experiments are designed to predict the compound's behavior in the complex physiological environment of a living organism.

Physicochemical Properties: The Blueprint of Bioavailability

Before any biological assays are conducted, the intrinsic physicochemical properties of the Active Pharmaceutical Ingredient (API) must be determined. These parameters are critical for predicting absorption and distribution.[1] Key factors include solubility, dissolution rate under various conditions, and permeability.[9]

Table 1: Hypothetical Physicochemical Properties of 1-Acetamidocyclopentane-1-carboxylic acid

ParameterValueSignificance
Molecular Weight171.21 g/mol Influences diffusion and transport across membranes.
pKa4.5 (predicted)Determines the ionization state at different physiological pH values, affecting solubility and permeability.
LogP1.2 (predicted)The octanol-water partition coefficient indicates the lipophilicity of the compound, which is crucial for membrane permeability.[1]
Aqueous Solubility5 mg/mL at pH 7.4High solubility is generally favorable for oral absorption.
In Vitro Potency: Does the Compound Engage its Target?

Assuming our compound is an NMDA receptor antagonist, we must quantify its activity at this target. A fluorescence-based assay measuring changes in intracellular calcium is a robust method for identifying noncompetitive antagonists.[10]

  • Cell Culture: Utilize a stable cell line, such as BHK-21 or HEK-293, engineered to express specific NMDA receptor subunits (e.g., NR1/NR2B) under an inducible promoter.[10][11]

  • Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 30-60 minutes at 37°C.[10]

  • Compound Incubation: Add varying concentrations of 1-Acetamidocyclopentane-1-carboxylic acid to the wells and incubate for a predetermined period.

  • Agonist Stimulation: To minimize the detection of competitive antagonists, stimulate the NMDA receptors with supramaximal concentrations of glutamate and glycine.[10]

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. A decrease in the calcium influx signal in the presence of the compound indicates antagonistic activity.

  • Data Analysis: Plot the fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical In Vitro Potency and a Comparator

CompoundTargetAssay TypeIC50 (nM)
1-Acetamidocyclopentane-1-carboxylic acidNMDA Receptor (NR1/NR2B)Calcium Influx Assay150
Memantine (Comparator)NMDA ReceptorElectrophysiology500-1000
In Vitro ADME: Predicting the In Vivo Fate

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In vitro systems provide a cost-effective and high-throughput means to predict in vivo pharmacokinetics.

The metabolic stability of a compound is a key determinant of its in vivo half-life and clearance.[12] This is often assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[13][14]

  • Preparation: Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species, e.g., rat), a test compound solution, and a phosphate buffer in a 96-well plate.[15]

  • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 10-15 minutes to allow the compound to equilibrate with the microsomal proteins.

  • Initiation: Start the metabolic reaction by adding a NADPH-regenerating system.[15]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint).[13]

Table 3: Hypothetical In Vitro Metabolic Stability Data

ParameterHuman Liver MicrosomesRat Liver MicrosomesInterpretation
In Vitro t½ (min)> 6045High stability in human, moderate in rat.
CLint (µL/min/mg protein)825Low intrinsic clearance predicted in humans.

Part 2: In Vivo Evaluation: From the Bench to the Organism

In vivo studies are essential to understand how the compound behaves in a complex biological system and to provide the data needed for correlation with in vitro results.[16] These experiments must be meticulously designed to be powerful enough to detect biologically relevant effects while minimizing bias through randomization and blinding.[17][18]

Pharmacokinetic (PK) Studies

PK studies are performed to determine how the organism processes the drug, providing critical parameters like Cmax, Tmax, AUC, and bioavailability.[19][20]

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Intravenous (IV): 2 mg/kg administered via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO): 10 mg/kg administered by oral gavage to assess oral absorption and bioavailability.

  • Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to calculate key PK parameters.[21]

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1200850
Tmax (h)0.081.0
AUC₀-inf (ng*h/mL)18004500
CL (mL/min/kg)18.5-
Vss (L/kg)2.5-
Oral Bioavailability (F%)-50%
In Vivo Efficacy Studies

To determine if the compound's in vitro activity translates to a therapeutic effect, an appropriate animal model of disease is required. For our hypothetical NMDA receptor antagonist, a model of neuropathic pain could be employed.

  • Animal Model: Male Sprague-Dawley rats with surgically induced CCI of the sciatic nerve.

  • Groups (n=8-10 per group):

    • Vehicle Control (e.g., saline, PO)

    • 1-Acetamidocyclopentane-1-carboxylic acid (3, 10, 30 mg/kg, PO)

    • Positive Control (e.g., Gabapentin, 100 mg/kg, PO)

  • Treatment: Administer compounds daily for 14 days post-surgery.

  • Endpoint: Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments) at baseline and at multiple time points after treatment.

  • Blinding: The experimenter assessing the behavioral endpoint should be blinded to the treatment groups.[17]

Part 3: Forging the Link: The IVIVC Process

The ultimate goal is to build a mathematical model that uses in vitro data to predict in vivo performance.[2] The most rigorous and regulatory-accepted model is a Level A IVIVC, which aims for a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[22][23]

IVIVC Workflow Diagram

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Studies cluster_Modeling IVIVC Modeling cluster_Application Regulatory Application invitro_diss In Vitro Dissolution (Multiple Formulations) correlation Correlation Model (f_absorbed vs f_dissolved) invitro_diss->correlation invivo_pk In Vivo PK Studies (Human or Animal) deconvolution Deconvolution (Calculate In Vivo Absorption) invivo_pk->deconvolution deconvolution->correlation validation Model Validation (Internal & External Predictability) correlation->validation biowaiver Biowaiver for Formulation Changes validation->biowaiver specs Set Dissolution Specifications validation->specs

Caption: Workflow for establishing a Level A IVIVC.

Steps to Develop a Level A IVIVC
  • Develop Formulations: Create multiple formulations of the drug product with different release rates (e.g., fast, medium, and slow).[22] This is the limiting factor for establishing a meaningful correlation.[9]

  • In Vitro Dissolution: Obtain complete in vitro dissolution profiles for each formulation under standardized conditions.

  • In Vivo PK Studies: Administer each formulation to human subjects or an appropriate animal model and obtain the plasma concentration-time profiles.

  • Deconvolution: Use the plasma concentration data to calculate the in vivo absorption profile for each formulation. This is typically done using methods like Wagner-Nelson or numerical deconvolution.[2][22]

  • Correlation: Plot the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro for each formulation at various time points. Develop a mathematical model (linear or non-linear) that best describes this relationship.

  • Validation: Assess the internal and external predictability of the model. The mean prediction error for Cmax and AUC should typically be ≤ 10%.[23]

Decision Making with IVIVC

IVIVC_Decision_Tree start IVIVC Model Established check Prediction Error <= 10%? start->check pass Model is Predictive - Use for Biowaivers - Set Specifications check->pass Yes fail Model is Not Predictive - Refine Dissolution Method - Re-evaluate Formulations check->fail No

Caption: Decision tree based on IVIVC model validation.

Comparative Summary

To put our hypothetical data into context, the table below compares the profile of 1-Acetamidocyclopentane-1-carboxylic acid with a known NMDA receptor antagonist, Memantine. This comparison highlights how different profiles can lead to different clinical applications and dosing regimens.

Table 5: Comparative Profile of NMDA Receptor Antagonists

Feature1-Acetamidocyclopentane-1-carboxylic acid (Hypothetical)Memantine (Published Data)
In Vitro Potency (IC50) 150 nM500-1000 nM
Metabolic Stability (Human) High (t½ > 60 min)High (minimal metabolism)
Oral Bioavailability (Rat) 50%~100%
In Vivo Efficacy Effective in preclinical pain modelsEffective in models of excitotoxicity and Alzheimer's Disease
Predicted Dosing Regimen Once or twice dailyOnce daily

Conclusion

Establishing an in vitro to in vivo correlation is a cornerstone of modern pharmaceutical development.[4] It provides a scientific bridge between laboratory data and clinical performance, enabling more efficient and informed decision-making.[24] While 1-Acetamidocyclopentane-1-carboxylic acid served as a hypothetical subject, the principles and methodologies outlined in this guide are universally applicable. By meticulously characterizing a compound's in vitro properties, conducting robust in vivo studies, and applying rigorous mathematical modeling, researchers can build a powerful predictive tool. This not only accelerates the development timeline but also enhances the quality and consistency of the final medicinal product, ultimately benefiting patients.

References

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 1-Acetamidocyclopentane-1-carboxylic Acid: A Guide to Personal Protective Equipment

As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Acetamidocyclope...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety and precision in the laboratory. This guide provides an in-depth operational plan for the safe handling and disposal of 1-Acetamidocyclopentane-1-carboxylic acid, a compound utilized in innovative drug development. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, a thorough analysis of structurally analogous chemicals provides a robust framework for establishing comprehensive safety protocols. This document is designed to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Landscape

Based on the toxicological data of similar carboxylic acid derivatives, 1-Acetamidocyclopentane-1-carboxylic acid is anticipated to present the following hazards:

  • Skin Irritation (Category 2): Direct contact may lead to inflammation, characterized by redness, itching, and discomfort.[1][2][3][4]

  • Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact, potentially leading to redness, watering, and pain.[1][2][3][4]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4]

These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols to prevent accidental exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential for the safe handling of 1-Acetamidocyclopentane-1-carboxylic acid. The following table summarizes the minimum PPE requirements for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1]Nitrile gloves (consider double gloving for extended handling).[5]Laboratory coat.N95 respirator if not handled in a chemical fume hood.[6]
Solution Preparation Chemical splash goggles. A face shield is recommended when handling larger volumes.[6]Nitrile gloves. Change gloves immediately if contaminated.[5]Laboratory coat. An impervious apron is recommended for larger quantities.Work within a certified chemical fume hood.
Reaction Work-up and Purification Chemical splash goggles and a face shield.[6]Chemical-resistant gloves (e.g., thicker nitrile or neoprene).[7]Chemical-resistant laboratory coat.Work within a certified chemical fume hood.
Waste Disposal Chemical splash goggles.[1]Nitrile gloves.[5]Laboratory coat.Not generally required if handling sealed waste containers.
Procedural Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 1-Acetamidocyclopentane-1-carboxylic acid, from initial preparation to final disposal. Adherence to this workflow is crucial for minimizing exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather Required PPE don_ppe Don PPE (Gloves Last) weigh Weigh Compound (in fume hood or with respiratory protection) don_ppe->weigh Proceed to Handling dissolve Prepare Solution (in fume hood) react Perform Reaction decontaminate Decontaminate Glassware & Surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste (in labeled, sealed container) doff_ppe Doff PPE (Gloves First) wash_hands Wash Hands Thoroughly

Safe handling workflow for 1-Acetamidocyclopentane-1-carboxylic acid.
Step-by-Step Handling Procedures

1. Preparation and Donning of PPE:

  • Engineering Controls: Always handle 1-Acetamidocyclopentane-1-carboxylic acid in a properly functioning chemical fume hood to minimize inhalation exposure.[1][8]

  • Eye and Face Protection: At a minimum, wear safety glasses with side shields. For tasks with a higher risk of splashing, such as preparing solutions or during reaction work-ups, upgrade to chemical splash goggles.[1] A face shield worn over goggles provides an additional layer of protection.[6]

  • Hand Protection: Wear nitrile gloves when handling this compound. For prolonged operations or when handling larger quantities, consider double-gloving.[5] If a glove is contaminated, remove it immediately, wash your hands, and don a new glove.

  • Body Protection: A standard laboratory coat should be worn and fully fastened. For procedures involving significant quantities of the material, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: If weighing the solid compound outside of a fume hood is unavoidable, an N95-rated respirator is mandatory to prevent inhalation of fine particles.[6]

2. Spill and Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Minor Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with soap and water.

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety department.

3. Disposal Plan:

  • Waste Characterization: All waste containing 1-Acetamidocyclopentane-1-carboxylic acid must be treated as hazardous chemical waste.

  • Containment: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and chemically compatible container.[1][4]

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program, following all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain.[2][3]

Conclusion: A Commitment to Safety

The responsible use of novel chemical entities like 1-Acetamidocyclopentane-1-carboxylic acid is foundational to advancing scientific discovery. By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely explore the therapeutic potential of this compound. Proactive risk assessment and a steadfast commitment to safety protocols are the cornerstones of a successful and secure research environment.

References

  • PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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